molecular formula C5H12N2 B039505 N-Methylpiperazine-d4

N-Methylpiperazine-d4

Katalognummer: B039505
Molekulargewicht: 104.19 g/mol
InChI-Schlüssel: PVOAHINGSUIXLS-RRVWJQJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methylpiperazine-3,3,5,5-D4 is a deuterated analog of N-Methylpiperazine (CAS 109-01-3) , where four hydrogen atoms have been replaced with stable deuterium isotopes at the 3,3,5,5 positions. This compound is primarily valued in research as a synthetic building block and internal standard. The non-deuterated form of N-Methylpiperazine is a well-known intermediate in the synthesis of various pharmaceutical drugs, such as the antibacterial rifampicin, the antipsychotic trifluoperazine, and compounds like ofloxacin and sildenafil . As a deuterated compound, N-Methylpiperazine-3,3,5,5-D4 is particularly useful in analytical chemistry, where it can serve as an internal standard in mass spectrometry and other spectroscopic techniques, helping to ensure accurate quantification and reliable metabolic studies. Its application extends to reaction mechanism investigation and the synthesis of deuterated target molecules, where the incorporation of deuterium can be used to study metabolic pathways or modify the physicochemical properties of a compound. This product is intended for use as a chemical reference standard and laboratory reagent by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,3,5,5-tetradeuterio-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOAHINGSUIXLS-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Methylpiperazine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Methylpiperazine-d4, a deuterated analog of the versatile organic synthesis building block, N-Methylpiperazine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at its properties, primary applications, and the methodologies for its use in a research context.

Core Concepts: Understanding this compound

This compound is a stable, isotopically labeled form of N-Methylpiperazine where four hydrogen atoms on the piperazine ring have been substituted with deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. While chemically similar to its non-deuterated counterpart, the increased mass of this compound allows it to be distinguished in a mass spectrometer, serving as an ideal internal standard.

N-Methylpiperazine itself is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3][4] It is a key component in the manufacturing of drugs such as sildenafil, clozapine, and trifluoperazine.[3][5]

Primary Use: An Internal Standard in Quantitative Analysis

The predominant application of this compound is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the concentration of another compound, the analyte.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte (N-Methylpiperazine or its derivatives), meaning it behaves similarly during sample preparation, chromatography, and ionization. However, due to its different mass, it can be separately detected by the mass spectrometer. This allows for the correction of variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise quantification.[8]

Quantitative Data

The following tables summarize the key quantitative data for both N-Methylpiperazine and its deuterated analog, this compound.

Table 1: Physical and Chemical Properties of N-Methylpiperazine

PropertyValueReference
Molecular FormulaC₅H₁₂N₂[9][10]
Molecular Weight100.16 g/mol [1][9][10][11]
Melting Point-6 °C[1][9]
Boiling Point138 °C[1][4][9]
Density0.903 g/cm³[1][4][9]
Flash Point42 °C[1][4][9]
CAS Number109-01-3[9][10]

Table 2: Properties of this compound

PropertyValueReference
Molecular FormulaC₅D₄H₈N₂[12]
Molecular Weight104.19 g/mol [13]
Isotopic Enrichment≥98 atom % D[12]
CAS Number343864-02-8[12][13]

Experimental Protocols

While specific experimental conditions will vary depending on the analyte and the matrix, a general protocol for the use of this compound as an internal standard in an LC-MS/MS workflow is outlined below.

Objective: To accurately quantify an analyte (e.g., a drug molecule containing the N-Methylpiperazine moiety) in a complex matrix (e.g., plasma, urine) using this compound as an internal standard.
Materials:
  • Analyte of interest

  • This compound (internal standard)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or other modifiers for mobile phase

  • Biological matrix (e.g., plasma)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Methodology:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte and this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

    • Add a constant, known concentration of the this compound internal standard solution to each calibration standard and to the unknown samples.

  • Sample Preparation (Extraction):

    • Perform a protein precipitation, LLE, or SPE to extract the analyte and internal standard from the biological matrix and remove interfering substances.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate liquid chromatography column (e.g., C18).

    • Develop a gradient elution method to achieve chromatographic separation of the analyte and internal standard from other matrix components.

    • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both the analyte and this compound. This is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the synthesis of N-Methylpiperazine and the experimental workflow for its use as an internal standard.

General Synthesis of N-Methylpiperazine cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_product Product Piperazine Piperazine Condensation Condensation Reaction Piperazine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Hydrogen Hydrogen Hydrogenation Catalytic Hydrogenation Hydrogen->Hydrogenation Condensation->Hydrogenation NMP N-Methylpiperazine Hydrogenation->NMP RaneyNickel Raney Nickel RaneyNickel->Hydrogenation

Caption: Synthesis of N-Methylpiperazine.

Workflow for this compound as an Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract LC Liquid Chromatography Separation Extract->LC MS Tandem Mass Spectrometry Detection LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Use of this compound in LC-MS/MS.

References

N-Methylpiperazine-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methylpiperazine-d4

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of N-methylpiperazine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's chemical structure, physicochemical properties, relevant experimental protocols, and applications.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of N-Methylpiperazine, a heterocyclic organic compound. The deuterated form, specifically N-Methylpiperazine-3,3,5,5-d4, is valuable as an internal standard in quantitative analysis by mass spectrometry and for studying reaction mechanisms. The deuterium labeling at the 3 and 5 positions provides a distinct mass difference from the unlabeled compound without significantly altering its chemical reactivity.

Chemical Structure

The structure consists of a piperazine ring with a methyl group attached to one nitrogen atom and four deuterium atoms replacing hydrogen atoms on the carbons adjacent to the secondary amine.

Caption: Chemical Structure of N-Methylpiperazine-3,3,5,5-d4.

Physicochemical Properties

The properties of this compound are summarized below, with data for the unlabeled analog provided for comparison.

PropertyN-Methylpiperazine-3,3,5,5-d4N-Methylpiperazine (Unlabeled)
CAS Number 343864-02-8[1][2]109-01-3[1][2][3][4]
Molecular Formula C₅D₄H₈N₂[1]C₅H₁₂N₂[3][4][5][6]
Molecular Weight 104.1868 g/mol [1]100.165 g/mol [4]
Accurate Mass 104.1252[1]100.1622 g/mol [7]
Appearance Clear, colorless liquid[5][8]Clear, colorless to yellow liquid[5][9]
Melting Point --6 °C[4][9]
Boiling Point -138 °C[4][5][9]
Density -0.903 g/mL at 25°C[5][9]
Flash Point -42 °C[3][5][9]
Solubility -Miscible in water, ethanol, ether[3][5][9]
Isotopic Purity ≥ 98 atom % D[1][2]-
Chemical Purity ≥ 98%[1]-

Synthesis and Experimental Protocols

The synthesis of N-methylpiperazine is well-established and can be adapted for its deuterated analogs. Common methods involve the methylation of piperazine or the reaction of diethanolamine with methylamine.[4][10] A general protocol for the synthesis of N-methylpiperazine via reductive amination of piperazine with formaldehyde is described below. The synthesis of the d4-labeled compound would require a deuterated piperazine starting material.

Illustrative Synthesis Workflow

The following diagram illustrates a common synthetic route for N-methylpiperazine.

synthesis_workflow General Synthesis Workflow for N-Methylpiperazine Start Starting Materials: - Piperazine - Formaldehyde - Methanol (Solvent) Condensation Condensation Reaction (Normal Pressure) Start->Condensation Mix Catalyst Catalyst Addition: - Raney Nickel Condensation->Catalyst Add Catalyst Hydrogenation Hydrogenation (1-6 MPa, 70-100°C) Catalyst->Hydrogenation Introduce H₂ Product Final Product: N-Methylpiperazine Hydrogenation->Product Reaction Complete

Caption: General synthesis workflow for N-methylpiperazine.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of N-methylpiperazine from piperazine and formaldehyde, a method that can be adapted for isotopically labeled versions.[11]

Materials:

  • Piperazine

  • Formaldehyde (37% solution)

  • Methanol (Solvent)

  • Raney Nickel (Catalyst)

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

  • High-pressure reactor

Procedure:

  • Condensation: In a suitable high-pressure reactor, dissolve piperazine in methanol. The molar ratio of piperazine to formaldehyde should be approximately 1:0.8 to 1:1.6.[11]

  • Add the formaldehyde solution to the reactor. Stir the mixture at room temperature under normal pressure to facilitate the condensation reaction.[11]

  • Catalyst Addition: After the condensation is complete, add the Raney Nickel catalyst to the reactor. The amount of catalyst should be 4-12% of the mass of the piperazine used.[11]

  • Hydrogenation: Seal the reactor and purge it first with nitrogen and then with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to 1.0-6.0 MPa.[11]

  • Heat the reactor to a temperature between 70-100 °C while stirring continuously.[11]

  • Maintain these conditions until hydrogen uptake ceases, indicating the completion of the hydrogenation reaction.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Purify the resulting N-methylpiperazine from the filtrate by fractional distillation. The boiling point of N-methylpiperazine is 138 °C.[4][5][9]

Applications in Research and Drug Development

N-methylpiperazine and its deuterated analog are important intermediates in organic synthesis and the pharmaceutical industry.[8][9]

  • Pharmaceutical Synthesis: The N-methylpiperazine moiety is a key structural component in numerous active pharmaceutical ingredients (APIs).[12] It is used in the synthesis of drugs such as the antipsychotic trifluoperazine, the antibiotic ofloxacin, and the erectile dysfunction medication sildenafil.[4][8][9]

  • Stable Isotope Labeling (SIL): this compound serves as an ideal internal standard for bioanalytical studies using mass spectrometry (e.g., LC-MS/MS). Its near-identical chemical behavior and chromatographic retention time to the unlabeled analyte, combined with its distinct mass, allow for precise quantification in complex biological matrices.

  • Metabolic Studies: Deuterated compounds are used in pharmacokinetic studies to trace the metabolic fate of drugs. By incorporating this compound into a drug candidate, researchers can distinguish the parent drug from its metabolites and from endogenous compounds.

  • Organic Synthesis Reagent: The lithium salt of N-methylpiperazine is used as a reagent for the protection of aryl aldehydes in organic synthesis.[4][13]

Biological Activity Context

While this compound itself is primarily used as a tracer, the piperazine ring it contains is a significant pharmacophore found in many biologically active compounds.[3] Piperazine derivatives exhibit a wide range of biological activities, including acting as antagonists for various neurotransmitter receptors. For example, N-methylpiperazine is a core fragment in drugs targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.[14] Recently, novel methyl piperazine derivatives have been synthesized and evaluated as potential anticancer agents, showing promising activity against various cancer cell lines.[15]

The diagram below illustrates the logical relationship between N-methylpiperazine as a building block and its role in the development of therapeutic agents.

logical_relationship Role of N-Methylpiperazine in Drug Development NMP N-Methylpiperazine (Building Block) Synthesis Chemical Synthesis NMP->Synthesis is used in Derivatives Piperazine Derivatives (e.g., APIs like Sildenafil, Clozapine) Synthesis->Derivatives produces BioActivity Biological Activity (e.g., Anticancer, Antipsychotic) Derivatives->BioActivity exhibit Therapy Therapeutic Applications BioActivity->Therapy leads to

Caption: Logical flow from chemical intermediate to therapeutic use.

Conclusion

This compound is a valuable tool for the scientific research community, particularly in the fields of pharmaceutical development and analytical chemistry. Its utility as a stable isotope-labeled internal standard ensures accuracy in quantitative assays, while its role as a derivative of a key pharmaceutical building block makes it relevant for metabolic and mechanistic studies. The well-understood chemistry of N-methylpiperazine provides a solid foundation for the synthesis and application of its deuterated isotopologues.

References

A Technical Guide to N-Methylpiperazine-d4: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methylpiperazine-d4, a deuterated analog of N-Methylpiperazine. This document details its chemical and physical properties, highlights its application as an internal standard in analytical methods, and provides a relevant metabolic pathway for drugs containing the N-Methylpiperazine moiety.

Core Physicochemical and Isotopic Data

N-Methylpiperazine and its deuterated isotopologues are important reagents and building blocks in organic synthesis and pharmaceutical development.[1][2] The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in mass spectrometry-based quantitative analysis. Below is a summary of key data for N-Methylpiperazine and its various deuterated forms.

Table 1: CAS Numbers and Molecular Weights of N-Methylpiperazine and its Deuterated Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Methylpiperazine109-01-3C₅H₁₂N₂100.16
N-Methylpiperazine-d31093380-08-5C₅H₉D₃N₂103.18
This compound 343864-02-8 C₅H₈D₄N₂ 104.19 [3]
N-Methylpiperazine-d8917358-65-7C₅H₄D₈N₂108.21

Table 2: Physical and Chemical Properties

PropertyN-MethylpiperazineN-Methylpiperazine-d8
Physical State Clear, colorless liquidLiquid
Boiling Point 138 °C138 °C
Density 0.903 g/mL at 25 °C0.974 g/mL at 25 °C
Purity (Typical) >99%98 atom % D, 98% (CP)
Refractive Index n20/D 1.466Not available
Melting Point -6 °CNot available
Flash Point 42 °C39 °C

Application in Analytical Chemistry: An Experimental Protocol

Deuterated compounds like this compound are frequently used as internal standards in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.

An example of such an application is the determination of 1-methyl-4-nitrosopiperazine (MNP), a potential impurity in the drug rifampicin.[4][5][6]

Experimental Protocol: Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin using MNP-d4 as an Internal Standard

Objective: To quantify the amount of MNP in a rifampicin drug substance by LC-MS/MS using MNP-d4 as an internal standard.

Materials and Reagents:

  • Rifampicin drug substance (sample)

  • 1-Methyl-4-nitrosopiperazine (MNP) reference standard

  • 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) internal standard

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium formate

  • Ammonia water

Instrumentation:

  • Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm)

  • Vortex mixer

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of MNP reference standard in methanol.

    • Prepare a stock solution of MNP-d4 internal standard in methanol. From this, prepare a working internal standard solution at a concentration of 200 ng/mL in methanol.[5]

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the rifampicin sample into a 10 mL volumetric flask.

    • Add 1 mL of the MNP-d4 internal standard solution and 7 mL of methanol.

    • Mix thoroughly and sonicate for 10 minutes.

    • Dilute to the mark with methanol.

    • Transfer the solution to a 15 mL centrifuge tube and centrifuge at 3000 ×g for 5 minutes.

    • Filter the supernatant through a 0.22 µm membrane filter to obtain the final sample solution.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 9.0 with ammonia water.

    • Mobile Phase B: Methanol.

    • Inject the prepared sample and standard solutions onto the LC-MS/MS system.

    • Use a suitable gradient elution program to separate MNP and MNP-d4.

    • Monitor the appropriate precursor-to-product ion transitions for both MNP and MNP-d4 in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of MNP to the peak area of MNP-d4 against the concentration of the MNP standards.

    • Determine the concentration of MNP in the sample by interpolating the peak area ratio from the calibration curve.

Metabolic Pathways of N-Methylpiperazine-Containing Pharmaceuticals

N-Methylpiperazine is a key structural motif in numerous pharmaceutical agents, including the antihistamines cyclizine and meclizine, and the erectile dysfunction drug sildenafil.[1][2] The metabolism of these drugs is of significant interest in drug development and clinical pharmacology. The N-methylpiperazine moiety is often a site of metabolic transformation.

The primary route of metabolism for many N-methylpiperazine-containing drugs is N-demethylation, which is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7][8][9][10][11] Specifically, CYP2D6 has been identified as a major enzyme involved in the metabolism of cyclizine and meclizine.[7][8][9][10][11] The resulting metabolite, norcyclizine in the case of cyclizine, is generally inactive or has significantly reduced pharmacological activity.[12]

Below is a generalized diagram illustrating the metabolic N-demethylation of a drug containing the N-Methylpiperazine moiety.

Metabolism Drug Drug with N-Methylpiperazine Moiety Metabolite N-demethylated Metabolite (e.g., Norcyclizine) Drug->Metabolite  N-demethylation CYP_Enzymes CYP450 Enzymes (e.g., CYP2D6) CYP_Enzymes->Drug

Metabolic N-demethylation of N-Methylpiperazine-containing drugs.

Synthesis and Logical Workflow

N-Methylpiperazine and its deuterated analogs are crucial in the synthesis of various pharmaceuticals. For instance, sildenafil is synthesized by coupling a pyrazole derivative with a benzenesulfonyl chloride derivative, which is in turn prepared using N-methylpiperazine.[13][14] The use of this compound in this synthesis would result in deuterated sildenafil, a valuable tool for pharmacokinetic and metabolic studies.

The following diagram illustrates a generalized workflow for a pharmacokinetic study using a deuterated internal standard.

PK_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification using Analyte/IS Ratio LCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Workflow for a pharmacokinetic study using a deuterated internal standard.

This guide provides essential information for researchers and professionals working with this compound. Its utility as an internal standard is a key application, and understanding the metabolic pathways of related compounds is crucial for drug development. The provided data and protocols serve as a valuable resource for laboratory work and further research.

References

Synthesis of Deuterated N-Methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for various deuterated isotopologues of N-Methylpiperazine, a crucial building block in the development of numerous pharmaceutical compounds. The incorporation of deuterium can significantly alter the metabolic fate and pharmacokinetic profile of drug candidates, making deuterated N-Methylpiperazine a valuable tool in drug discovery and development. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and comparative data to assist researchers in the selection and implementation of appropriate deuteration methods.

Introduction to Deuterated N-Methylpiperazine

N-Methylpiperazine is a heterocyclic organic compound widely used in the synthesis of a variety of pharmaceuticals, including antipsychotics, antihistamines, and erectile dysfunction medications.[1][2] The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can lead to the so-called "kinetic isotope effect." This effect can slow down the metabolic breakdown of a drug by strengthening the chemical bonds targeted by metabolic enzymes. Consequently, deuterated compounds may exhibit improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.

This guide focuses on the synthesis of N-Methylpiperazine labeled with deuterium at the methyl group (d3), on the piperazine ring (d4 and d8), and potentially in other positions.

Synthesis Pathways

Several strategies can be employed for the synthesis of deuterated N-Methylpiperazine. The choice of method depends on the desired isotopic distribution and the availability of deuterated starting materials. The primary approaches include:

  • Direct Alkylation using a Deuterated Alkylating Agent: This is a straightforward method for introducing a deuterated methyl group.

  • Reductive Amination with a Deuterated Reducing Agent or Aldehyde: This versatile method can be used to introduce deuterium at various positions.

  • Catalytic Hydrogen Isotope Exchange: This method can be used to exchange protons on the piperazine ring with deuterium from a deuterium source.

  • Synthesis from Deuterated Precursors: Building the N-methylpiperazine molecule from smaller, already deuterated fragments.

The following sections provide detailed experimental protocols for the synthesis of specific isotopologues of N-Methylpiperazine.

Synthesis of N-Methyl-d3-piperazine

This pathway describes the synthesis of N-Methylpiperazine with three deuterium atoms on the methyl group.

Experimental Protocol: Alkylation of Piperazine with d3-Iodomethane[3]

This method involves the direct methylation of piperazine using a deuterated methylating agent.

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Ethanol

  • Deuterium oxide (D₂O)

  • d₃-Iodomethane (CD₃I)

  • 2N Sodium hydroxide (NaOH)

Procedure:

  • A mixture of piperazine (10.0 g, 116.1 mmol) and piperazine dihydrochloride (18.45 g, 116 mmol) is prepared in a solvent mixture of ethanol and deuterium oxide (5:1, 60 mL).

  • The mixture is heated at reflux for approximately 1 hour.

  • The reaction mixture is then cooled to about 0°C in an ice bath.

  • d₃-Iodomethane (8.85 mL, 92.9 mmol) is added dropwise to the cooled mixture.

  • The reaction is stirred at ambient temperature for about 90 minutes.

  • After stirring, the mixture is cooled again to about 0°C and basified to a pH of approximately 9.0 with a 2N sodium hydroxide solution.

  • A standard extractive work-up is performed to isolate the crude product.

  • The crude residue is purified by distillation at 120-130°C to yield N-Methyl-d3-piperazine as a colorless liquid.

Quantitative Data:

Metric Value Reference
Yield58.3%[3]
Isotopic PurityNot specified
Analytical Data¹H NMR (400 MHz, CDCl₃) δ 2.69-2.71 (m, 4H), 3.17-3.19 (m, 4H); IR (film) υ 3387, 3282, 2934, 2808, 2744, 2675, 2224, 2178, 2034, 1660, 1553, 1451, 1272, 1164, 836, 748 cm⁻¹; MS 104 (M+1)[3]

Diagram of Synthesis Pathway:

G Piperazine Piperazine N_Methyl_d3_piperazine N-Methyl-d3-piperazine Piperazine->N_Methyl_d3_piperazine EtOH/D2O, Reflux then 0°C to RT d3_Iodomethane d3-Iodomethane (CD3I) d3_Iodomethane->N_Methyl_d3_piperazine

Caption: Synthesis of N-Methyl-d3-piperazine via direct alkylation.

Proposed Synthesis of N-Methylpiperazine-d4

This section outlines a proposed pathway for the synthesis of N-Methylpiperazine deuterated at the 2,2,6,6-positions of the piperazine ring. This proposed method is based on the synthesis of deuterated fluphenazine, which involves the reduction of an imide precursor.[2][4]

Proposed Experimental Protocol: Reduction of a Piperazinedione Precursor

This multi-step synthesis would first involve the creation of a deuterated piperazine-2,6-dione, followed by reduction and N-methylation.

Step 1: Synthesis of Deuterated Piperazine-2,6-dione

This step would likely involve the cyclization of a deuterated iminodiacetic acid derivative.

Step 2: Reduction of Deuterated Piperazine-2,6-dione

The deuterated piperazine-2,6-dione would then be reduced to deuterated piperazine.

Materials:

  • Deuterated Piperazine-2,6-dione

  • Lithium aluminum deuteride (LiAlD₄) or another suitable reducing agent

  • Anhydrous solvent (e.g., THF)

Procedure:

  • A solution of deuterated piperazine-2,6-dione in an anhydrous solvent would be prepared.

  • The solution would be cooled, and lithium aluminum deuteride would be added portion-wise.

  • The reaction would be stirred at an appropriate temperature and for a sufficient duration to ensure complete reduction.

  • The reaction would be carefully quenched, and the product, deuterated piperazine, would be isolated.

Step 3: N-Methylation of Deuterated Piperazine

The resulting deuterated piperazine would then be methylated.

Materials:

  • Deuterated Piperazine

  • Formaldehyde

  • Formic acid (Eschweiler-Clarke reaction) or another methylating agent

Procedure:

  • Deuterated piperazine would be reacted with formaldehyde and formic acid.

  • The reaction mixture would be heated to drive the reaction to completion.

  • The product, this compound, would be isolated and purified.

Quantitative Data (Anticipated):

Metric Anticipated Value
YieldModerate to good
Isotopic Purity>95% D incorporation
Analytical DataTo be determined by NMR and MS

Diagram of Proposed Workflow:

G Start Deuterated Iminodiacetic Acid Derivative Dione Deuterated Piperazine-2,6-dione Start->Dione Cyclization d4_Piperazine Piperazine-d4 Dione->d4_Piperazine Reduction (e.g., LiAlD4) NMP_d4 This compound d4_Piperazine->NMP_d4 N-Methylation (e.g., Eschweiler-Clarke)

Caption: Proposed synthesis of this compound.

Proposed Synthesis of N-Methylpiperazine-d8

This section proposes a synthetic route to N-Methylpiperazine with all eight hydrogen atoms on the piperazine ring replaced by deuterium. This method is based on adapting known industrial synthesis methods for non-deuterated N-Methylpiperazine by using deuterated starting materials. A known industrial synthesis of N-Methylpiperazine involves the reaction of diethanolamine with methylamine.[2]

Proposed Experimental Protocol: Cyclization of Deuterated Diethanolamine with Methylamine

This approach leverages a known industrial process and adapts it for deuterium labeling.

Materials:

  • Diethanolamine-d8

  • Methylamine

  • Catalyst (e.g., copper-containing catalyst)[5]

  • Hydrogen gas

Procedure:

  • Deuterated diethanolamine (diethanolamine-d8) and methylamine would be reacted at an elevated temperature (e.g., 180-230°C) and superatmospheric pressure (e.g., 50-300 bar) in the presence of hydrogen and a suitable metal-containing catalyst.[5]

  • The reaction would be carried out in a high-pressure reactor.

  • After the reaction, the mixture would be cooled, and the product would be separated from the catalyst and unreacted starting materials.

  • Purification by distillation would yield N-Methylpiperazine-d8.

Quantitative Data (Anticipated):

Metric Anticipated Value
YieldPotentially high, based on industrial processes[5]
Isotopic PurityDependent on the isotopic purity of the diethanolamine-d8 starting material. Commercially available N-Methylpiperazine-d8 has an isotopic purity of 98 atom % D.
Analytical DataTo be determined by NMR and MS

Diagram of Proposed Logical Relationship:

G cluster_0 Adaptation of Industrial Synthesis Known Industrial Synthesis Industrial Synthesis of N-Methylpiperazine Deuterated Analog Synthesis Proposed Synthesis of N-Methylpiperazine-d8 Known Industrial Synthesis->Deuterated Analog Synthesis Adaptation Diethanolamine Diethanolamine Diethanolamine->Known Industrial Synthesis Methylamine Methylamine Methylamine->Known Industrial Synthesis Methylamine->Deuterated Analog Synthesis Diethanolamine-d8 Diethanolamine-d8 Diethanolamine-d8->Deuterated Analog Synthesis

Caption: Adaptation of industrial synthesis for deuterated product.

Summary of Synthesis Pathways

Product Method Key Reagents Reported/Anticipated Yield Key Advantages
N-Methyl-d3-piperazineDirect AlkylationPiperazine, d3-Iodomethane58.3%[3]Straightforward, single-step reaction.
This compoundReduction of PiperazinedioneDeuterated Piperazine-2,6-dione, LiAlD₄, Formaldehyde, Formic AcidModerate to good (Anticipated)Allows for specific labeling on the piperazine ring.
N-Methylpiperazine-d8CyclizationDiethanolamine-d8, MethylamineHigh (Anticipated)Potentially high-yielding based on established industrial processes.[5]

Conclusion

The synthesis of deuterated N-Methylpiperazine is achievable through several synthetic strategies. The direct alkylation for N-methyl-d3-piperazine is a well-documented and efficient method. For the synthesis of ring-deuterated analogues such as this compound and -d8, adaptation of known synthetic routes for similar deuterated heterocycles or non-deuterated N-methylpiperazine using deuterated starting materials presents plausible and promising pathways. The detailed protocols and comparative data provided in this guide are intended to facilitate the selection of the most suitable synthetic route for the specific needs of the research or drug development program. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a well-equipped laboratory.

References

A Comprehensive Technical Guide to the Physicochemical Differences Between N-Methylpiperazine and N-Methylpiperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and analytical methodologies of N-Methylpiperazine and its deuterated analog, N-Methylpiperazine-d4. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, analytical chemistry, and organic synthesis, highlighting the critical role of isotopic labeling in modern pharmaceutical research.

Core Physicochemical Properties

The primary distinction between N-Methylpiperazine and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium on the piperazine ring. This substitution results in a notable difference in molecular weight, which is the cornerstone of their differential applications, particularly in mass spectrometry-based quantification. While other physical properties such as boiling point, melting point, and density are not expected to differ significantly, the subtle variations can be of interest in specific high-precision applications.

Table 1: Comparative Physicochemical Data

PropertyN-MethylpiperazineThis compound
Molecular Formula C₅H₁₂N₂C₅H₈D₄N₂
Molecular Weight 100.16 g/mol [1][2]104.19 g/mol
Appearance Clear, colorless to pale yellow liquid[1]Liquid
Boiling Point 138 °C[1][2]Not empirically reported, expected to be very similar to N-Methylpiperazine.
Melting Point -6 °C[1][2]Not empirically reported, expected to be very similar to N-Methylpiperazine.
Density 0.903 g/mL at 25 °CNot empirically reported, expected to be very similar to N-Methylpiperazine.
pKa pKa1: 4.94, pKa2: 9.09Not empirically reported, expected to be very similar to N-Methylpiperazine.
Solubility Miscible in water, ethanol, and ether[1]Expected to have similar miscibility.

The Significance of Isotopic Labeling: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium, a heavier isotope, can lead to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed at a slower rate when hydrogen is replaced by deuterium. While a significant primary KIE is not anticipated in many of the applications of N-Methylpiperazine as a building block, the mass difference is fundamental to its use as an internal standard in analytical chemistry.

Experimental Protocols

Synthesis Methodologies

3.1.1. Synthesis of N-Methylpiperazine

A common industrial method for the synthesis of N-Methylpiperazine involves the reaction of piperazine with formaldehyde and hydrogen in the presence of a catalyst.

  • Reaction: Piperazine is reacted with formaldehyde in a condensation reaction, followed by hydrogenation.

  • Reagents:

    • Piperazine

    • Formaldehyde (37% solution)

    • Methanol (solvent)

    • Raney Nickel or Palladium on Carbon (catalyst)

    • Hydrogen gas

  • Procedure:

    • In a reactor, piperazine is dissolved in methanol.

    • Formaldehyde is added to the solution, and a condensation reaction is carried out at normal pressure.

    • After the condensation is complete, the catalyst (e.g., Raney Nickel) is added to the same reactor.

    • The reactor is purged with nitrogen and then pressurized with hydrogen to 1.0-6.0 MPa.

    • The reaction mixture is heated to 70-100 °C and stirred until the hydrogenation is complete.

    • After cooling, the catalyst is removed by filtration.

    • The filtrate is purified by distillation to recover the methanol and any unreacted piperazine, yielding N-Methylpiperazine.

3.1.2. Synthesis of this compound

The synthesis of this compound typically involves the use of a deuterated starting material. A plausible synthetic route would be the reductive amination of a deuterated piperazine precursor.

  • Reaction: Reductive amination of piperazine-d4 with formaldehyde.

  • Reagents:

    • Piperazine-d4

    • Formaldehyde

    • A reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.

    • A suitable solvent like dichloromethane or methanol.

  • Illustrative Procedure (based on common reductive amination protocols):

    • Piperazine-d4 is dissolved in the chosen solvent.

    • Formaldehyde is added to the solution, and the mixture is stirred to form the corresponding iminium ion intermediate.

    • The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.

    • The reaction is quenched, and the product is extracted.

    • The organic layer is dried and the solvent is evaporated.

    • The crude product is purified by distillation or chromatography to yield this compound.

Analytical Methodologies

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of N-Methylpiperazine

GC-MS is a robust technique for the separation and identification of volatile compounds like N-Methylpiperazine.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column such as an Agilent HP CAM (30.0 m × 0.25 mm, 0.25 μm) is suitable.[3]

  • Carrier Gas: Nitrogen or Helium.

  • Injection: Direct injection can be used.[3][4]

  • Temperature Program:

    • Initial temperature: 70 °C, hold for 3 minutes.

    • Ramp: Increase to 180 °C at a rate of 40 °C/min.

    • Hold: Maintain at 180 °C for 2 minutes.[3]

  • Detector: A Flame Ionization Detector (FID)[3] or a mass spectrometer for identification.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of N-Methylpiperazine using this compound as an Internal Standard

LC-MS/MS is a highly sensitive and selective method for quantifying analytes in complex matrices, making it ideal for pharmaceutical and clinical applications. The use of a deuterated internal standard like this compound is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reverse-phase column such as an InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 μm particle size) can be used.

  • Mobile Phase:

    • A: Water with a buffer (e.g., 5 mM ammonium formate, pH 8.0).

    • B: Methanol.

  • Gradient Elution: A suitable gradient program is employed to separate the analyte from other matrix components.

  • Internal Standard: this compound is added to all samples, calibration standards, and quality controls at a fixed concentration.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition for N-Methylpiperazine: The precursor ion (m/z) is selected and fragmented, and a specific product ion (m/z) is monitored.

      • MRM Transition for this compound: A corresponding transition is monitored for the internal standard.

  • Quantification: The concentration of N-Methylpiperazine in a sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Synthesis Pathway of N-Methylpiperazine

G Piperazine Piperazine Condensation_Intermediate Condensation Intermediate Piperazine->Condensation_Intermediate Formaldehyde Formaldehyde Formaldehyde->Condensation_Intermediate N_Methylpiperazine N-Methylpiperazine Condensation_Intermediate->N_Methylpiperazine Hydrogen H₂ Hydrogen->N_Methylpiperazine Catalyst Catalyst (e.g., Raney Ni) Catalyst->N_Methylpiperazine

Caption: Synthesis of N-Methylpiperazine via condensation and hydrogenation.

Analytical Workflow for Quantification using a Deuterated Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample containing N-Methylpiperazine IS_Addition Add fixed amount of This compound (IS) Sample->IS_Addition Prepared_Sample Prepared Sample IS_Addition->Prepared_Sample LC_Separation Chromatographic Separation Prepared_Sample->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Compare to Calibration Curve Ratio_Calculation->Calibration_Curve Concentration Determine Concentration Calibration_Curve->Concentration

Caption: LC-MS/MS quantification workflow with an internal standard.

Logical Relationship of Isotopic Labeling

G Isotopic_Labeling Isotopic Labeling (H → D) Mass_Increase Increased Molecular Weight Isotopic_Labeling->Mass_Increase KIE Kinetic Isotope Effect Isotopic_Labeling->KIE Analytical_Application Application as Internal Standard in Mass Spectrometry Mass_Increase->Analytical_Application Accurate_Quantification Improved Accuracy and Precision in Quantification Analytical_Application->Accurate_Quantification

Caption: Impact of isotopic labeling on analytical applications.

References

A Technical Guide to High-Purity N-Methylpiperazine-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercially available high-purity N-Methylpiperazine-d4 (NMP-d4), an isotopically labeled compound crucial for advanced analytical studies. It details supplier specifications, essential experimental protocols for its use as an internal standard, and visual workflows to guide researchers in its application.

Commercial Supplier Specifications

This compound is a deuterated analog of N-Methylpiperazine, widely used as an internal standard in quantitative mass spectrometry assays for pharmacokinetic and drug metabolism studies.[1] The quality and purity of the labeled compound are paramount for generating accurate and reproducible data. Several specialized chemical suppliers offer high-purity grades of NMP-d4. The following table summarizes the specifications from prominent vendors.

SupplierProduct NumberIsotopic Purity (Atom % D)Chemical PurityCAS NumberNotes
CDN Isotopes D-5877≥ 98%[2]Not specified, requires re-analysis after three years[2]343864-02-8[2]Sold in neat form. Labeled as corrosive and flammable.[2]
LGC Standards CDN-D-587798%[3][4]≥ 98%[3][4]343864-02-8[4]Labeled at the 3,3,5,5 positions.[3][5]
Alfa Chemistry 343864-02-8Not Specified≥ 98%[6]343864-02-8[6]For research use.[6]
MedChemExpress HY-137139SNot SpecifiedNot Specified343864-02-8Deuterium labeled N-Methylpiperazine.[1][7]

Note: Purity and specifications are subject to batch-to-batch variability. Always refer to the supplier's Certificate of Analysis (CoA) for the most accurate information.[8][9][10][11][12]

Experimental Protocols

The primary application of NMP-d4 is as an internal standard (IS) in bioanalytical methods, particularly LC-MS/MS, to correct for analyte loss during sample preparation and instrumental variability.

Objective: To prepare accurate and stable stock solutions of NMP-d4 for use as an internal standard.

Materials:

  • This compound (neat)

  • Methanol or Acetonitrile (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials for storage

Methodology:

  • Stock Solution (1 mg/mL):

    • Allow the NMP-d4 vial to equilibrate to room temperature before opening.

    • Accurately weigh approximately 10 mg of neat NMP-d4 into a tared weigh boat.

    • Transfer the weighed compound into a 10 mL Class A volumetric flask.

    • Rinse the weigh boat with the diluent (e.g., Methanol) and add to the flask to ensure a quantitative transfer.

    • Add diluent to the flask, vortexing to dissolve the compound completely.

    • Bring the final volume to the 10 mL mark with the diluent. Mix thoroughly by inversion.

    • Transfer the stock solution to a labeled amber glass vial and store at -20°C.

  • Working Solution (10 µg/mL):

    • Perform a serial dilution from the 1 mg/mL stock solution.

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the 10 mL mark with the appropriate solvent (typically matching the initial mobile phase conditions, e.g., 50:50 Acetonitrile:Water).

    • This working solution is now ready to be used for spiking into calibration standards, quality controls, and unknown samples.

Objective: To extract a target analyte from a biological matrix (e.g., plasma) using NMP-d4 as an internal standard.

Materials:

  • Human plasma samples (blank, standards, QCs, unknowns)

  • NMP-d4 working solution (10 µg/mL)

  • Analyte working solution (for standards and QCs)

  • Acetonitrile containing 0.1% formic acid (Precipitation Solvent)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • HPLC vials with inserts

Methodology:

  • Sample Aliquoting: Pipette 100 µL of plasma (blank, standard, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the NMP-d4 working solution to every tube except for the blank matrix sample.

  • Analyte Spiking: For calibration standards and QCs, add the appropriate volume of the analyte working solution. For unknown samples, add 10 µL of the diluent.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile with 0.1% formic acid to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial with an insert, avoiding disturbance of the protein pellet.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key decision-making processes, experimental workflows, and the biochemical context relevant to NMP-d4 applications.

G start Define Research Need (e.g., Internal Standard for LC-MS) check_purity Purity Requirements? (Isotopic & Chemical) start->check_purity high_iso High Isotopic Purity (>98 atom % D) check_purity->high_iso Yes search Search Supplier Databases (e.g., LGC, CDN Isotopes) check_purity->search No high_chem High Chemical Purity (>98%) high_iso->high_chem high_chem->search review_coa Request & Review Certificate of Analysis (CoA) search->review_coa compare Compare Price, Availability, and Documentation review_coa->compare compare->search Re-evaluate select Select Optimal Supplier compare->select Best Match procure Procure Material select->procure

Caption: Logical workflow for selecting a commercial supplier of NMP-d4.

G start Start: Plasma Sample spike_is Spike with NMP-d4 Internal Standard start->spike_is add_solvent Add 3 Volumes of Cold Acetonitrile (ACN) spike_is->add_solvent vortex Vortex to Mix & Precipitate Proteins add_solvent->vortex centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: Experimental workflow for bioanalytical sample preparation using NMP-d4.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Excitability) PKA->Response Phosphorylates Targets Drug Hypothetical Drug (Containing Piperazine Scaffold) Drug->D2R Antagonist Action

References

An In-depth Technical Guide on the Safety Data for N-Methylpiperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the available safety data for N-Methylpiperazine. The safety and toxicological properties of N-Methylpiperazine-d4 are expected to be analogous to its non-deuterated counterpart, as isotopic labeling with deuterium does not significantly alter its chemical reactivity in a biological context. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 1-Methylpiperazine-d4, 4-Methylpiperazine-d4
CAS Number 121641-93-2 (for d4); 109-01-3 (for non-deuterated)
Molecular Formula C₅H₈D₄N₂
Molecular Weight 104.19 g/mol

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-Methylpiperazine.

PropertyValueSource
Physical State Clear, colorless to light yellow liquid[1][2]
Odor Amine-like, strong ammonia odor[1]
Melting Point -6 °C (21 °F; 267 K)[1][2]
Boiling Point 138 °C (280 °F; 411 K)[1][2]
Flash Point 39-42 °C (102.2-107.6 °F)[1][2]
Specific Gravity / Density 0.903 g/mL at 20-25 °C[1][2]
Solubility in Water Miscible (>200 g/L)[1][2]
log Kow (Octanol/Water Partition Coefficient) -0.57[1]
Vapor Density Not available
Autoignition Temperature Not available
Refractive Index 1.4655[2]

Hazard Identification and Classification

N-Methylpiperazine is classified as a hazardous substance. The following diagram and table outline its GHS hazard classifications.

Caption: GHS Hazard Pictograms for N-Methylpiperazine.

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[3][4]
Acute Toxicity, InhalationCategory 2 / 3H330/H331: Fatal/Toxic if inhaled.[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 1B / 1CH314: Causes severe skin burns and eye damage.[3][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[4]
Corrosive to MetalsCategory 1H290: May be corrosive to metals.[4]

Toxicological Information

Limited quantitative toxicological data is available. The primary route of exposure and associated health effects are summarized below.

MetricValueSpeciesRoute
LD502830 mg/kgRatOral

Routes of Exposure and Health Effects:

  • Inhalation: Toxic if inhaled, can cause respiratory tract irritation.[5]

  • Skin Contact: Causes severe skin burns and can be harmful if absorbed through the skin.[3] May cause an allergic skin reaction.

  • Eye Contact: Causes serious eye damage.

  • Ingestion: Harmful if swallowed.[4] Expected to be a low ingestion hazard under normal industrial handling.[5]

Experimental Protocols: Detailed experimental protocols for the cited toxicological studies are not provided in the publicly available safety data sheets. The LD50 value is typically determined through acute toxicity studies on animal models, following standardized guidelines such as those from the OECD (Organisation for Economic Co-operation and Development).

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

Handling:

  • Work under a chemical fume hood.

  • Do not breathe mist, vapors, or spray.[6]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Use spark-proof and explosion-proof equipment.[6]

  • Ground/bond container and receiving equipment to prevent static discharge.[3]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep container tightly closed.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6][8]

  • The substance is hygroscopic and moisture-sensitive.[6]

  • Store in a corrosives area.[8]

Exposure Controls and Personal Protection

The following diagram illustrates the recommended personal protective equipment (PPE) when handling N-Methylpiperazine.

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) Engineering Engineering Controls (Fume Hood, Ventilation) Eye Eye/Face Protection (Tightly fitting safety goggles, Face shield) Engineering->Eye Skin Skin Protection (Gloves, Flame retardant antistatic protective clothing) Engineering->Skin Respiratory Respiratory Protection (Self-contained breathing apparatus if necessary) Engineering->Respiratory

Caption: Recommended Personal Protective Equipment (PPE).

Exposure Limits:

  • No specific occupational exposure limit values have been established for N-Methylpiperazine in the provided search results.[8]

Personal Protective Equipment:

  • Eye/Face Protection: Tightly fitting safety goggles are recommended.[1]

  • Skin Protection: Handle with gloves and wear flame-retardant antistatic protective clothing.

  • Respiratory Protection: If ventilation is inadequate, wear a suitable respirator. For firefighting, a self-contained breathing apparatus is necessary.[1]

First Aid Measures

The following workflow outlines the appropriate first aid response in case of exposure.

First_Aid_Workflow Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Inhalation_Action Move to fresh air. If not breathing, give artificial respiration. Call a physician immediately. Inhalation->Inhalation_Action Skin_Action Take off contaminated clothing immediately. Rinse skin with water/shower. Call a physician immediately. Skin->Skin_Action Eye_Action Rinse with plenty of water for at least 15 minutes. Remove contact lenses. Call an ophthalmologist immediately. Eye->Eye_Action Ingestion_Action Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately. Ingestion->Ingestion_Action

Caption: First Aid Measures Workflow.

  • General Advice: Consult a physician and show them the safety data sheet. First aiders should protect themselves.

  • If Inhaled: Move the person into fresh air. If breathing stops, apply artificial respiration.

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult an ophthalmologist.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: No limitations are specified in some sources, while others advise against using media containing water.[3]

  • Specific Hazards: The substance is a flammable liquid and vapor.[3] Vapors are heavier than air and may form explosive mixtures with air, especially at elevated temperatures. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][8]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[1] Avoid substance contact and do not breathe vapors. Keep away from heat and sources of ignition.

  • Environmental Precautions: Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[6]

Stability and Reactivity

  • Reactivity: Vapors may form explosive mixtures with air at intense warming.

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moisture as the product is hygroscopic.[6]

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][8]

  • Hazardous Decomposition Products: In the event of a fire, hazardous combustion gases or vapors may be released, including nitrogen oxides, carbon monoxide, and carbon dioxide.[6][8]

References

Introduction to deuterated internal standards in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard of Quantification

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for its sensitivity and selectivity, but its reliability hinges on the effective management of analytical variability.[2] Deuterated internal standards are the undisputed gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research and development.[3][4]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[5][6] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[3][7] This guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of deuterated internal standards.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[3] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[2][3] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[3][8] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[9]

Key Advantages:
  • Correction for Matrix Effects : Biological matrices (e.g., plasma, urine) are complex and can cause ion suppression or enhancement, leading to inaccurate results. A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for effective normalization.[10][11]

  • Compensation for Extraction Variability : Analyte recovery during sample preparation can be inconsistent. A deuterated standard, added before extraction, experiences the same losses, ensuring the analyte-to-standard ratio remains constant.[11]

  • Normalization of Instrumental Variations : Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[11]

Key Considerations for Implementation

While powerful, the effective use of deuterated standards requires careful planning:

  • Isotopic Purity and Enrichment : The isotopic purity of the standard is critical. The presence of unlabeled analyte in the standard solution can lead to an overestimation of the analyte's concentration. Isotopic enrichment should ideally be ≥98%.[3]

  • Position of Deuterium Labeling : Deuterium atoms must be placed on chemically stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[3][12] Exchange can compromise the mass difference and the integrity of the analysis.

  • Degree of Deuteration : A mass difference of at least three daltons (Da) is generally recommended to prevent interference from the natural isotopic abundance of the analyte.[6]

  • Co-elution : For optimal correction, the deuterated standard must co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit slight retention time shifts that should be evaluated during method development.[3][13]

Quantitative Data Presentation

The use of deuterated internal standards demonstrably improves assay performance. The following tables summarize comparative data, highlighting the enhanced precision and accuracy.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies [4][14][15]

ParameterNo Internal StandardStructural Analog ISDeuterated IS
Precision (%CV)
Intra-day15.2 - 22.5%7.6 - 9.7%2.7 - 5.7%
Inter-day18.9 - 25.1%8.9 - 11.2%3.5 - 6.8%
Accuracy (% Bias)
Mean Bias-20.5% to +18.9%-3.2% (96.8% of true value)+0.3% (100.3% of true value)

This table synthesizes data showing significant improvements in precision (lower %CV) and accuracy (bias closer to zero) when a deuterated internal standard is employed.

Table 2: Performance Metrics in the Analysis of an Immunosuppressant Drug [16]

ParameterRequirementObserved Performance with Deuterated IS
Linearity (r²) > 0.99> 0.995 for all analytes
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10Achieved for all analytes
Intra-assay Precision (%CV) < 15%2.1 - 7.8%
Inter-assay Precision (%CV) < 15%3.4 - 8.9%
Accuracy (% Recovery) 85 - 115%92.5 - 108.3%

This table demonstrates that assays utilizing deuterated internal standards can readily meet and exceed typical regulatory requirements for bioanalytical method validation.

Detailed Experimental Protocols

The successful implementation of deuterated standards relies on meticulous experimental execution. Below are generalized protocols for common bioanalytical workflows.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample, suitable for many small molecule drug analyses.[2][7]

  • Preparation of Solutions :

    • Prepare stock solutions (1 mg/mL) of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).[14]

    • Create a series of working standard solutions by serially diluting the analyte stock solution. These will be used to build the calibration curve.[3]

    • Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal. This concentration is held constant across all samples.[3]

  • Sample Preparation :

    • Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[17]

    • Add 10-20 µL of the deuterated internal standard working solution to the plasma. Vortex briefly.[7]

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if needed for analyte stability) to precipitate the proteins.[7][17]

    • Vortex the mixture vigorously for 1 minute.[7]

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is used to extract the analyte from the biological matrix into an immiscible organic solvent, providing a cleaner sample than protein precipitation.[2]

  • Sample Preparation :

    • To 100 µL of plasma sample, add 10-20 µL of the deuterated internal standard working solution. Vortex briefly.

    • Add a buffering agent if necessary to adjust the pH and ensure the analyte is in a neutral state for efficient extraction.

    • Add 1 mL of an appropriate, immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[2]

  • Extraction :

    • Cap the tubes and vortex or mix for 5-10 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.[2]

    • Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.[2]

  • Evaporation and Reconstitution :

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein.[2]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the dried residue in 100 µL of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).[2]

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis and Data Processing
  • Liquid Chromatography (LC) Conditions :

    • Column : A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).[17]

    • Mobile Phase : Typically consists of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol or acetonitrile).[1]

    • Gradient : A suitable gradient is developed to ensure the analyte and internal standard co-elute with good peak shape and are resolved from matrix interferences.[3]

    • Flow Rate : Typically 0.3 - 0.5 mL/min.[3]

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), in either positive or negative mode.[3]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]

    • MRM Transitions : The optimal precursor ion to product ion transitions for both the analyte and the deuterated standard are determined by infusing pure solutions of each.[3]

    • Instrument Settings : Parameters like collision energy and source temperatures are optimized to maximize signal intensity.[3]

  • Data Processing and Quantification :

    • Peak Integration : Integrate the peak areas for the MRM transitions of the analyte and the deuterated internal standard.[3]

    • Response Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area for every injection.[3][18]

    • Calibration Curve Construction : Plot the response ratio of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x or 1/x²) linear regression.[3][18]

    • Concentration Determination : Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.[3]

Mandatory Visualizations

Diagrams created using the Graphviz DOT language illustrate the core workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Known Amount of Deuterated IS Sample->Spike Add IS at earliest stage Extract Extraction / Cleanup (PPT, LLE, SPE) Spike->Extract FinalSample Final Extract for Analysis Extract->FinalSample Inject Inject into LC-MS/MS System FinalSample->Inject Detect Detect Analyte and IS (MRM Mode) Inject->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Plot Ratio vs. Concentration (Calibration Curve) Ratio->Calibrate Quantify Determine Unknown Concentration Calibrate->Quantify Result Final Quantified Result Quantify->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G cluster_ion_source Ion Source (Matrix Effect) Analyte_Initial Analyte Analyte_Loss Analyte Loss (e.g., 20%) Analyte_Initial->Analyte_Loss - Incomplete Recovery IS_Initial Deuterated IS IS_Loss IS Loss (e.g., 20%) IS_Initial->IS_Loss - Incomplete Recovery Suppression Signal Suppression (e.g., 50%) Analyte_Loss->Suppression - Ion Suppression IS_Loss->Suppression - Ion Suppression Analyte_Final Analyte Signal Ratio Analyte / IS Ratio Remains Constant Analyte_Final->Ratio Ratio Calculation IS_Final IS Signal IS_Final->Ratio Ratio Calculation

Caption: How deuterated standards compensate for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[7] Their ability to perfectly mimic the behavior of the analyte throughout the analytical process makes them superior to all other types of internal standards, particularly when dealing with complex biological matrices.[7][14] While their implementation requires careful planning, synthesis, and validation, the unparalleled benefits in terms of data integrity and confidence in analytical results are critical for decision-making in research and regulated drug development.[4]

References

Solubility Profile of N-Methylpiperazine-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Methylpiperazine-d4 (N-MP-d4), a deuterated analog of N-Methylpiperazine (N-MP). N-MP is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its deuterated form is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations where kinetic isotope effects can provide valuable insights. Understanding the solubility of N-MP-d4 in various organic solvents is paramount for its effective use in synthesis, formulation, and analytical applications.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the solubility of its non-deuterated counterpart, N-Methylpiperazine, provides a strong indication of the expected solubility behavior of the deuterated analog. The primary difference between the two compounds is the substitution of four hydrogen atoms with deuterium, which typically has a minimal impact on overall solubility, especially in non-polar and aprotic polar solvents. Significant differences, if any, are more likely to be observed in solvents where hydrogen bonding plays a dominant role.

The following table summarizes the available qualitative and quantitative solubility data for N-Methylpiperazine. It is reasonable to assume that this compound will exhibit similar solubility.

SolventFormulaTypeSolubility of N-Methylpiperazine
WaterH₂OPolar Protic>200 g/L (highly soluble)
MethanolCH₃OHPolar ProticMiscible[1]
EthanolC₂H₅OHPolar ProticMiscible[1]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1]
ChloroformCHCl₃Polar AproticSoluble

Note: The data presented is for N-Methylpiperazine and should be considered as a close approximation for this compound. Researchers are advised to determine the precise solubility for their specific application and conditions.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid analyte like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm)

  • Volumetric flasks

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (HPLC)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add a known volume of the selected organic solvent to a series of vials.

    • To each vial, add an excess amount of this compound. The goal is to have undissolved solute present.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a calibrated GC-FID or HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mol/L, or mg/mL, based on the determined concentration.

Visualization of Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the application of N-Methylpiperazine in pharmaceutical synthesis.

G cluster_0 Solubility Determination Workflow A 1. Add excess N-MP-d4 to solvent in vials B 2. Equilibrate at constant temperature (24-48h) A->B C 3. Collect and filter supernatant B->C E 5. Analyze samples and standards via GC/HPLC C->E D 4. Prepare standard solutions D->E F 6. Calculate solubility from calibration curve E->F

Caption: Workflow for determining the solubility of this compound.

N-Methylpiperazine is a key intermediate in the synthesis of several widely used pharmaceuticals. The following diagram illustrates a generalized synthetic pathway for Sildenafil, a well-known drug for erectile dysfunction, highlighting the introduction of the N-methylpiperazine moiety.

G cluster_1 Sildenafil Synthesis Involving N-Methylpiperazine P1 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one P3 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl- 3-n-propyl-1,6-dihydro-7H-pyrazolo [4,3-d]pyrimidin-7-one P1->P3 Chlorosulfonation P2 Chlorosulfonic Acid Thionyl Chloride P2->P3 P5 Sildenafil P3->P5 Reaction with N-Methylpiperazine P4 N-Methylpiperazine P4->P5

Caption: Key step in Sildenafil synthesis using N-Methylpiperazine.[2][3]

Similarly, N-Methylpiperazine is integral to the synthesis of Clozapine, an atypical antipsychotic medication. The diagram below outlines a common synthetic route.

G cluster_2 Clozapine Synthesis Workflow C1 8-chloro-5H-dibenzo[b,e][1,4] diazepin-11(10H)-one C3 Chloro Imine Intermediate C1->C3 Treatment C2 POCl₃ C2->C3 C5 Clozapine C3->C5 Reaction C4 N-Methylpiperazine C4->C5

Caption: Synthesis of Clozapine incorporating N-Methylpiperazine.[4][5]

References

Methodological & Application

Method Development for Bioanalysis Using N-Methylpiperazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of bioanalysis, particularly in drug discovery and development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust bioanalytical method, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[3][4] N-Methylpiperazine-d4 (NMP-d4), a deuterated analog of N-methylpiperazine, serves as an excellent internal standard for the quantification of drugs and metabolites containing the N-methylpiperazine moiety. Its physicochemical properties closely mimic those of the unlabeled analyte, ensuring co-elution and similar ionization behavior, which is crucial for accurate and precise results.[3]

This document provides a detailed application note and a general protocol for the development and validation of bioanalytical methods using this compound as an internal standard.

Core Principles of Bioanalysis with Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard like NMP-d4 is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to the analyte, it experiences the same losses during extraction and any suppression or enhancement of ionization in the mass spectrometer (matrix effects).[4] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.

Experimental Protocols

This section outlines a general protocol for the quantification of a hypothetical analyte containing the N-methylpiperazine group in human plasma using this compound as an internal standard. This protocol should be optimized and validated for each specific analyte.

Materials and Reagents
  • Analyte: Reference standard of the drug or metabolite of interest.

  • Internal Standard: this compound (NMP-d4).

  • Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, formic acid, and ammonium formate.

  • Sample Preparation Reagents: Protein precipitation, liquid-liquid extraction, or solid-phase extraction consumables.

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation

The choice of sample preparation technique depends on the analyte's properties, the required limit of quantification, and the complexity of the matrix.[5] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[6]

Protocol Example: Protein Precipitation

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL NMP-d4).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific analyte.

Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte: Determine the precursor ion (e.g., [M+H]+) and a stable product ion.

    • This compound: Precursor ion (e.g., m/z 105.1) and a suitable product ion (e.g., m/z 74.1).

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity.

Data Presentation: Method Validation Summary

A bioanalytical method must be validated to ensure its reliability for the intended application.[7] The validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[8] The following tables summarize typical validation data for a hypothetical bioanalytical method using this compound as an internal standard.

Table 1: Linearity and Range

Parameter Result
Calibration Range 1.00 - 1000 ng/mL
Regression Model Linear
Weighting 1/x²

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LLOQ 1.00 ≤ 20 80 - 120 ≤ 20 80 - 120
Low 3.00 ≤ 15 85 - 115 ≤ 15 85 - 115
Medium 50.0 ≤ 15 85 - 115 ≤ 15 85 - 115

| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Matrix Effect and Recovery

QC Level Matrix Factor Recovery (%)
Low 0.95 - 1.05 Consistent and reproducible

| High | 0.98 - 1.02 | Consistent and reproducible |

Table 4: Stability

Stability Condition Duration Acceptance Criteria
Bench-top (Room Temp) 24 hours ± 15% of nominal concentration
Freeze-Thaw 3 cycles ± 15% of nominal concentration

| Long-term (-80°C) | 90 days | ± 15% of nominal concentration |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a bioanalytical method using this compound as an internal standard.

G Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Preparation Sample Preparation (PPT, LLE, or SPE) Spike->Preparation Evaporation Evaporation & Reconstitution Preparation->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Report Report Results Quantification->Report

Bioanalytical Experimental Workflow
Logical Relationship: Rationale for Using a Deuterated Internal Standard

This diagram outlines the logical basis for employing a deuterated internal standard to achieve accurate quantification in bioanalysis.

G Analyte Analyte Properties Co-eluting & Chemically Identical Analyte->Properties IS This compound (Internal Standard) IS->Properties Correction Correction for Variability Properties->Correction Variability Sources of Analytical Variability (Sample Prep, Matrix Effects, Injection Volume) Variability->Correction Ratio Measure Peak Area Ratio (Analyte / IS) Result Accurate & Precise Quantification Ratio->Result Correction->Ratio

References

Application Notes and Protocols for N-Methylpiperazine-d4 in Drug Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methylpiperazine-d4 (NMP-d4) as a stable isotope-labeled internal standard (SIL-IS) in drug metabolism and metabolite identification studies. The protocols and data presented herein are designed to guide researchers in the accurate quantification of drugs containing the N-methylpiperazine moiety and their corresponding N-desmethyl metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

The N-methylpiperazine motif is a common structural feature in a wide range of pharmaceuticals, including sildenafil (Viagra™), olanzapine (Zyprexa™), and cyclizine. A primary metabolic pathway for these drugs is N-demethylation, which is primarily mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2C9 in the liver.[1][2] The resulting N-desmethyl metabolite can often be pharmacologically active, making its accurate quantification crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of the parent drug.[3]

This compound serves as an ideal internal standard for these studies. As a SIL-IS, it shares near-identical physicochemical properties with the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[4] This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[4]

Key Applications of this compound

  • Accurate Quantification of Parent Drug: Used as an internal standard for the quantification of drugs containing an N-methylpiperazine moiety in biological matrices such as plasma, serum, and urine.

  • Metabolite Quantification: Enables the precise measurement of N-desmethyl metabolites, providing critical data for pharmacokinetic modeling and metabolite safety assessment.

  • Metabolic Pathway Elucidation: Facilitates the study of N-demethylation kinetics in in vitro systems like human liver microsomes (HLMs) and hepatocytes.

  • Bioequivalence Studies: Ensures the reliability and consistency of bioanalytical data in clinical trials comparing different formulations of a drug.[5]

Experimental Protocols

In Vitro Metabolism of a Drug Containing an N-Methylpiperazine Moiety in Human Liver Microsomes

This protocol describes a typical experiment to determine the metabolic stability and N-demethylation kinetics of a drug containing an N-methylpiperazine moiety using pooled human liver microsomes.

Materials:

  • Test compound (drug with N-methylpiperazine moiety)

  • This compound (as part of the internal standard solution)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution: A suitable deuterated analog of the parent drug (e.g., Sildenafil-d8) or this compound in ACN.

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixtures:

    • In a 96-well plate, prepare the incubation mixtures containing the test compound (at various concentrations, e.g., 0.5-100 µM), pooled HLMs (e.g., 0.5 mg/mL protein concentration), and phosphate buffer.

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Course Incubation:

    • Incubate the plate at 37°C with continuous shaking.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding an excess of ice-cold acetonitrile containing the internal standard (e.g., 3 volumes of ACN with this compound).

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate at a high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis for the Quantification of Parent Drug and N-Desmethyl Metabolite

This section provides a general LC-MS/MS method that can be adapted for the analysis of a drug containing an N-methylpiperazine moiety and its N-desmethyl metabolite, using a deuterated analog like this compound as part of the internal standard. The example parameters are based on methods developed for sildenafil and its N-desmethyl metabolite.[5][6]

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration.
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The specific MRM transitions must be optimized for the parent drug, its N-desmethyl metabolite, and the deuterated internal standard. The following table provides an example based on sildenafil and its metabolite.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2283.4
N-desmethyl sildenafil461.3283.4
Sildenafil-d8 (IS)483.4283.4

Note: If this compound were to be used directly as the internal standard for a smaller molecule or fragment, its MRM transitions would need to be determined empirically.

Data Presentation

The following tables present quantitative data derived from in vitro metabolism studies of sildenafil, a drug containing an N-methylpiperazine moiety. This data is representative of the type of information that can be obtained using the protocols described above with a suitable deuterated internal standard.

Table 1: Kinetic Parameters for Sildenafil N-demethylation in Human Liver Microsomes.[2]
Kinetic ParameterValue
Km1 (High-affinity enzyme)6 ± 3 µM
Vmax1 (High-affinity enzyme)22 ± 9 pmol/min/mg protein
Km2 (Low-affinity enzyme)81 ± 45 µM
Vmax2 (Low-affinity enzyme)138 ± 77 pmol/min/mg protein
Table 2: LC-MS/MS Method Validation Parameters for Sildenafil and N-desmethyl sildenafil.[5][6]
ParameterSildenafilN-desmethyl sildenafil
Linearity Range 1.0 - 1000.0 ng/mL0.5 - 500.0 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Intra-day Precision (%RSD) < 6.5%< 6.3%
Inter-day Precision (%RSD) < 6.5%< 6.3%
Accuracy (% Bias) Within ±15%Within ±15%

Visualizations

The following diagrams illustrate the key workflows and pathways described in these application notes.

cluster_0 In Vitro Metabolism Workflow prep Prepare Incubation Mixture (Drug, HLMs, Buffer) initiate Initiate Reaction (Add NADPH) prep->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (Add ACN + NMP-d4 IS) incubate->quench process Process Sample (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze cluster_1 Quantitative Bioanalysis Workflow sample Biological Sample (Plasma, Urine, etc.) add_is Add NMP-d4 Internal Standard sample->add_is extract Sample Extraction (LLE or PPT) add_is->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into LC-MS/MS evaporate->inject quantify Quantify Analyte vs. IS inject->quantify cluster_2 Metabolic Pathway of a Drug with N-Methylpiperazine Moiety Parent Parent Drug N-Methylpiperazine Moiety Metabolite N-desmethyl Metabolite Piperazine Moiety Parent->Metabolite N-demethylation Enzymes CYP3A4 (Major) CYP2C9 (Minor) Enzymes->Parent

References

Application Note: Ultrasensitive Quantification of a Pharmaceutical Impurity Using N-Methylpiperazine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) and formulated drug products is a critical aspect of drug development and quality control.[1][2] Genotoxic impurities (GIs), even at trace levels, can pose a significant safety risk.[1][2] Regulatory bodies mandate strict control over the levels of such impurities.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for trace-level impurity analysis due to its high sensitivity and selectivity.[4][5][6] The use of stable isotope-labeled internal standards (SIL-IS), such as N-Methylpiperazine-d4, is a widely accepted strategy to ensure the accuracy and precision of LC-MS/MS-based quantification.[7][8][9] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency.[4][9][10] This application note provides a detailed protocol for the quantification of a hypothetical pharmaceutical impurity using this compound as an internal standard.

Principle of the Method

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is spiked into the sample containing the target impurity (the analyte). The analyte and the internal standard co-elute during chromatographic separation and are detected by the mass spectrometer.[10] Since the internal standard and the analyte have very similar physicochemical properties, any loss of analyte during sample processing or fluctuations in instrument response will affect the internal standard to the same extent.[8] By measuring the ratio of the analyte signal to the internal standard signal, an accurate and precise quantification of the analyte can be achieved, independent of sample matrix effects or variations in injection volume.[8]

Experimental Protocols

1. Materials and Reagents

  • Analyte: Target pharmaceutical impurity (e.g., a structural analog of the API containing the N-Methylpiperazine moiety).

  • Internal Standard: this compound (LGC Standards or other certified reference material provider).[11]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (ultrapure, 18.2 MΩ·cm).

  • Mobile Phase Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

2. Standard Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of sample diluent.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with the sample diluent to achieve a concentration range covering the expected impurity levels (e.g., 0.1 ng/mL to 100 ng/mL). Spike each calibration standard with the internal standard to a final concentration of 10 ng/mL.

3. Sample Preparation

  • Accurately weigh a suitable amount of the drug substance or formulation (e.g., 100 mg).

  • Dissolve the sample in a known volume of sample diluent (e.g., 10 mL).

  • Spike the sample solution with the internal standard (this compound) to a final concentration of 10 ng/mL.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate any excipients.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Method

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Multiple Reaction Monitoring (MRM) Transitions:
AnalytePrecursor Ion (m/z) → Product Ion (m/z)
This compoundPrecursor Ion (m/z) → Product Ion (m/z)

Note: The specific MRM transitions will need to be optimized for the target analyte and this compound.

Data Presentation

The performance of the method should be evaluated according to ICH guidelines.[5] A summary of the expected quantitative data is presented in the table below.

ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizations

Logical Relationship of Internal Standard Quantification

G Figure 1: Principle of Internal Standard Quantification cluster_analyte Analyte cluster_is Internal Standard (this compound) A Analyte in Sample A_prep Sample Preparation A->A_prep A_lcms LC-MS/MS Analysis A_prep->A_lcms A_signal Analyte Signal A_lcms->A_signal Ratio Calculate Signal Ratio (Analyte / IS) A_signal->Ratio IS Known Amount of IS Added IS_prep Sample Preparation IS->IS_prep IS_lcms LC-MS/MS Analysis IS_prep->IS_lcms IS_signal IS Signal IS_lcms->IS_signal IS_signal->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Caption: Principle of Internal Standard Quantification.

Experimental Workflow for Impurity Analysis

G Figure 2: Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Weigh Drug Substance Dissolve Dissolve in Diluent Sample->Dissolve Spike Spike with this compound Dissolve->Spike Centrifuge Centrifuge Spike->Centrifuge Inject Inject Sample/Standard Centrifuge->Inject Standards Prepare Calibration Standards Standards->Inject Separate Chromatographic Separation (HPLC/UHPLC) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Impurity Concentration Curve->Quantify

Caption: Experimental Workflow.

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of pharmaceutical impurities. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data reliability, which is essential for regulatory compliance and patient safety. This protocol can be adapted for the quantification of various impurities where N-Methylpiperazine is a relevant structural moiety.

References

Application Notes and Protocols for N-Methylpiperazine-d4 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methylpiperazine-d4 (NMP-d4) as a stable isotope-labeled tracer for in vitro and in vivo metabolic profiling studies. Detailed protocols for its application, sample analysis, and data interpretation are included to guide researchers in leveraging this tool to understand the metabolic fate of N-methylpiperazine-containing compounds.

Introduction

N-Methylpiperazine (NMP) is a common structural motif in many pharmaceutical agents, including antipsychotics, antihistamines, and anticancer drugs. Understanding the metabolism of this moiety is crucial for drug development, as its biotransformation can significantly impact a drug's efficacy, pharmacokinetics, and toxicity. This compound, a deuterated analog of NMP, serves as an excellent tracer in metabolic studies. The deuterium substitution provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for the unambiguous tracking of the NMP moiety as it undergoes metabolic conversion.

The primary metabolic pathways for N-methylpiperazine-containing compounds involve N-demethylation and oxidation of the piperazine ring. The substitution of hydrogen with deuterium on the methyl group can induce a kinetic isotope effect, leading to a slower rate of N-demethylation.[1][2] This property can be exploited to investigate the contribution of this pathway to the overall metabolism of a drug.

Applications

  • Metabolic Pathway Elucidation: Tracing the biotransformation of NMP-containing drug candidates to identify major and minor metabolites.

  • Pharmacokinetic Studies: Quantifying the rate of absorption, distribution, metabolism, and excretion (ADME) of the NMP moiety.

  • Reaction Phenotyping: Identifying the specific cytochrome P450 (CYP) enzymes responsible for metabolizing the NMP moiety.

  • Drug-Drug Interaction Studies: Assessing the potential for co-administered drugs to alter the metabolism of an NMP-containing drug.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a typical experiment to study the metabolism of an NMP-d4 containing compound in vitro.

Materials:

  • This compound labeled compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)

  • Internal Standard (IS) - a structurally similar compound, preferably stable isotope-labeled.

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-warmed to 37°C, combine the HLM suspension and phosphate buffer.

  • Initiation of Reaction: Add the NMP-d4 labeled compound to the mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points for sample collection should be determined based on the expected metabolic rate (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

In Vivo Metabolism Study in Rodents

This protocol provides a general workflow for an in vivo study to investigate the metabolism of an NMP-d4 labeled compound in rats.

Materials:

  • This compound labeled compound formulated for oral or intravenous administration.

  • Sprague-Dawley rats (or other appropriate animal model).

  • Metabolic cages for urine and feces collection.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Anesthesia.

  • Centrifuge.

  • Sample processing reagents (as described in the in vitro protocol).

Procedure:

  • Dosing: Administer the NMP-d4 labeled compound to the rats via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding. Plasma is prepared by centrifuging the blood samples.

    • Urine and Feces: House the animals in metabolic cages to collect urine and feces over a 24 or 48-hour period.

  • Sample Processing:

    • Plasma: To a known volume of plasma, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins. Centrifuge and collect the supernatant.

    • Urine: Dilute urine samples with water or buffer and then process similarly to plasma samples.

    • Feces: Homogenize fecal samples in a suitable buffer, extract the analytes with an organic solvent, and then process the extract.

  • Sample Analysis: Analyze the processed samples by LC-MS/MS.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity in quantifying the parent compound and its metabolites.

Typical LC-MS/MS Parameters:

ParameterExample Setting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient from 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI) in positive mode
MS/MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for the NMP-d4 compound and its expected deuterated metabolites.

Data Presentation

Quantitative data from metabolic profiling studies should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of NMP-d4 Labeled Compound in HLMs

Time (min)NMP-d4 Compound Remaining (%)N-desmethyl-d1 Metabolite Formation (Peak Area)Piperazine Ring-Oxidized-d4 Metabolite Formation (Peak Area)
010000
585152345432
15623876512876
30356543225654
60128976545321

Table 2: Pharmacokinetic Parameters of NMP-d4 Compound in Rats (10 mg/kg, oral)

ParameterValue (Mean ± SD)
Cmax (ng/mL) 1250 ± 210
Tmax (h) 1.5 ± 0.5
AUC0-t (ng*h/mL) 8750 ± 1120
t1/2 (h) 4.2 ± 0.8
Metabolite-to-Parent Ratio (AUC)
N-desmethyl-d1 Metabolite0.25 ± 0.05
Piperazine Ring-Oxidized-d4 Metabolite0.12 ± 0.03

Visualizations

Metabolic Pathway of N-Methylpiperazine

NMP This compound (Parent Compound) N_desmethyl N-desmethylpiperazine-d1 (Metabolite M1) NMP->N_desmethyl N-demethylation (CYP-mediated) Oxidized Piperazine Ring Oxidized-d4 (Metabolite M2) NMP->Oxidized Oxidation (CYP-mediated) Ring_Opened Ring-Opened-d4 (Metabolite M3) Oxidized->Ring_Opened Further Oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for a Tracer Study

cluster_in_vivo In Vivo / In Vitro Model cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Dosing Dosing of NMP-d4 Tracer Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) Dosing->Sample_Collection Extraction Metabolite Extraction & Protein Precipitation Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Parent & Metabolites LCMS->Quantification Profiling Metabolic Profiling & Pathway ID Quantification->Profiling

Caption: General experimental workflow for a metabolic profiling study using NMP-d4.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Purity Assessment of N-Methylpiperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of N-Methylpiperazine-d4. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the isotopic purity analysis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Mass Spectrometry: Lower than expected isotopic purity - Back-exchange: Deuterium atoms are exchanged for protons from protic solvents (e.g., water, methanol) or acidic/basic mobile phases. - In-source fragmentation: The molecule may fragment in the mass spectrometer's source, leading to an inaccurate isotopic distribution. - Incorrect data processing: Failure to correct for the natural isotopic abundance of other elements (e.g., ¹³C) can skew results.- Solvent Selection: Use aprotic solvents (e.g., acetonitrile) for sample preparation and chromatography where possible. - pH Control: Maintain a neutral or slightly acidic pH in the mobile phase to minimize exchange. - Optimize MS Source Conditions: Lower the source temperature or use a softer ionization technique to reduce fragmentation. - Data Correction: Apply a correction algorithm to subtract the contribution of natural isotopes from the measured peak intensities.[1][2]
Mass Spectrometry: Non-linear calibration curve with an internal standard - Isotopic Contamination: The deuterated standard may contain a significant amount of the unlabeled (d0) analyte. - Cross-contribution: The signal from the analyte may be interfering with the signal of the deuterated internal standard, or vice-versa.- Verify Standard Purity: Always check the Certificate of Analysis (CoA) for the isotopic purity of the standard. If necessary, re-verify using high-resolution mass spectrometry. - Chromatographic Separation: Ensure baseline separation between the analyte and any potential impurities. - Select Appropriate Transitions: In MS/MS, choose precursor-product ion transitions that are unique to the analyte and the internal standard.
NMR Spectroscopy: Poor signal-to-noise for residual proton signals - Insufficient sample concentration. - Inadequate number of scans. - Suboptimal NMR parameters. - Increase Concentration: Prepare a more concentrated sample, if solubility allows. - Increase Scans: Acquire a larger number of transients to improve the signal-to-noise ratio. - Optimize Parameters: Ensure a sufficient relaxation delay (D1) is used for quantitative accuracy.
NMR Spectroscopy: Inaccurate quantification of isotopic purity - Incorrect integration of signals. - Overlapping signals from impurities. - Use of a non-quantitative internal standard. - Careful Integration: Manually inspect and adjust the integration regions to ensure they accurately cover the signals of interest. - Use a High-Purity Solvent: Employ a high-purity deuterated solvent to minimize impurity signals. - Select a Suitable Internal Standard: Choose a certified internal standard with a known concentration and a signal that is well-resolved from the analyte signals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the isotopic purity of this compound?

A1: The two primary techniques are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HR-MS is excellent for determining the distribution of different isotopologues (molecules with different numbers of deuterium atoms), while NMR spectroscopy (both ¹H and ²H) can provide information about the specific positions of deuteration and the overall deuterium enrichment.

Q2: Why is it important to correct for natural isotopic abundance in mass spectrometry?

A2: Elements like carbon and nitrogen naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C, ¹⁴N and ¹⁵N). The presence of these heavier natural isotopes in a molecule contributes to the signal of the next higher mass isotopologue. For an accurate determination of deuteration, the contribution of these natural isotopes must be calculated and subtracted from the measured ion intensities.[1][2]

Q3: What is isotopic back-exchange and how can I prevent it?

A3: Isotopic back-exchange is the unintended replacement of deuterium atoms in your labeled compound with protons from the surrounding environment, most commonly from protic solvents like water or methanol. To prevent this, use aprotic solvents whenever possible, control the pH of your solutions, and keep samples cool, as higher temperatures can accelerate the exchange rate.

Q4: How is isotopic purity calculated from mass spectrometry data?

A4: After acquiring the mass spectrum, the ion chromatograms for each expected isotopologue (d0 to d4 for this compound) are extracted and their peak areas are integrated. Following correction for natural isotopic abundance, the percentage of each isotopologue is calculated relative to the sum of all isotopologue peak areas. The isotopic purity is typically reported as the percentage of the desired fully deuterated species (d4).

Q5: Can I use ¹H NMR to determine isotopic purity?

A5: Yes, ¹H NMR is a powerful tool for determining the extent of deuteration at specific sites. By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated position (or an internal standard), you can calculate the percentage of remaining protons, and thus the deuterium incorporation at that site.

Quantitative Data Summary

The following table provides a typical isotopic purity specification for a high-quality batch of this compound, as would be found on a Certificate of Analysis.

Parameter Specification Methodology
Chemical Purity≥ 98%HPLC/GC
Isotopic Enrichment (Atom % D)≥ 98 atom % DMass Spectrometry / NMR

Isotopic Distribution (Example Data from Mass Spectrometry)

Isotopologue Relative Abundance (%)
d0 (unlabeled)< 0.1
d1< 0.5
d2< 1.0
d3< 2.0
d4 (fully labeled)> 96.5

Note: This is example data and actual values may vary between batches.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic distribution and purity of this compound.

Materials:

  • This compound sample

  • N-Methylpiperazine (unlabeled standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a corresponding stock solution of the unlabeled N-Methylpiperazine standard at the same concentration.

    • From the stock solutions, prepare working solutions at approximately 1 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water).

  • Instrumental Analysis:

    • Set up the LC-MS system with a suitable C18 column.

    • Use a mobile phase gradient appropriate for the separation of N-Methylpiperazine from any potential impurities.

    • Set the mass spectrometer to acquire data in positive ion mode using electrospray ionization (ESI).

    • Acquire full scan data over a mass range that includes the expected m/z values for both the unlabeled ([M+H]⁺ ≈ 101.09) and deuterated ([M+H]⁺ ≈ 105.11) compounds.

  • Data Analysis:

    • Analyze the unlabeled N-Methylpiperazine standard to determine its retention time and natural isotopic pattern.

    • Analyze the this compound sample.

    • Extract the ion chromatograms for the molecular ions of all expected isotopologues (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Correct the integrated peak areas for the natural abundance of ¹³C.

    • Calculate the percentage of each isotopologue relative to the sum of all corrected peak areas.

Protocol 2: Assessment of Isotopic Enrichment by ¹H NMR Spectroscopy

Objective: To quantify the degree of deuteration at specific positions in this compound.

Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, 99.8%+)

  • High-purity internal standard (e.g., maleic acid)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Add a known quantity of the internal standard.

    • Add approximately 0.7 mL of the deuterated solvent and ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete signal relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal from the internal standard and any residual proton signals corresponding to the deuterated positions on the piperazine ring.

    • Calculate the molar amount of the internal standard.

    • Using the integral values, calculate the molar amount of residual protons at the labeled sites.

    • Calculate the isotopic enrichment using the following formula: %D Enrichment = (1 - [moles of residual H / (moles of this compound * 4)]) * 100

Visualizations

G Workflow for Isotopic Purity Assessment cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Instrumental Analysis cluster_data Step 3: Data Processing & Calculation cluster_report Step 4: Reporting prep_ms Prepare Dilute Solution (e.g., 1 µg/mL in ACN/H2O) analysis_ms LC-HRMS Analysis (Full Scan, ESI+) prep_ms->analysis_ms prep_nmr Prepare Concentrated Solution (e.g., 5-10 mg in 0.7 mL CDCl3) + Internal Standard analysis_nmr Quantitative 1H NMR (e.g., 400 MHz) prep_nmr->analysis_nmr data_ms Extract & Integrate Ion Chromatograms (d0-d4) Correct for Natural Isotope Abundance Calculate Relative Abundance analysis_ms->data_ms data_nmr Integrate Residual 1H and Standard Signals Calculate Moles of Residual Protons Calculate %D Enrichment analysis_nmr->data_nmr report Final Isotopic Purity Report data_ms->report data_nmr->report

Caption: General workflow for isotopic purity assessment of this compound.

G Troubleshooting Logic for Low Isotopic Purity cluster_ms_issues Mass Spectrometry Issues cluster_nmr_issues NMR Issues cluster_solutions Potential Solutions start Low Isotopic Purity Detected check_ms Review MS Data start->check_ms check_nmr Review NMR Data start->check_nmr back_exchange Evidence of H/D Back-Exchange? check_ms->back_exchange Yes fragmentation In-Source Fragmentation? check_ms->fragmentation No integration Integration Accurate? check_nmr->integration Yes impurities Overlapping Impurity Signals? check_nmr->impurities No sol_solvent Use Aprotic Solvents / Adjust pH back_exchange->sol_solvent data_proc Natural Abundance Correction Applied? fragmentation->data_proc No sol_ms_params Optimize Source Conditions fragmentation->sol_ms_params Yes sol_correction Apply Correction Algorithm data_proc->sol_correction No sol_integrate Re-integrate Spectra integration->sol_integrate No sol_purify Purify Sample or Use Higher Purity Solvent impurities->sol_purify Yes

Caption: Troubleshooting logic for unexpectedly low isotopic purity results.

References

Technical Support Center: Troubleshooting Signal Instability with N-Methylpiperazine-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal instability issues with N-Methylpiperazine-d4 (NMP-d4) in mass spectrometry (MS) applications. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to signal instability and variability when using this compound as an internal standard (IS) in LC-MS/MS analyses.

Issue 1: Inconsistent or Unstable NMP-d4 Signal Intensity

Question: My NMP-d4 internal standard signal is highly variable between injections. What are the potential causes and solutions?

Answer: Signal variability of a deuterated internal standard like NMP-d4 is a common issue that can compromise the accuracy of quantitative results. The primary causes are often related to matrix effects, issues with the standard itself, or chromatographic problems.[1] A systematic approach is crucial to identify and resolve the root cause.

Troubleshooting Guide: Unstable NMP-d4 Signal

Potential Cause Description Recommended Action
Differential Matrix Effects Even with co-elution, components in the sample matrix can suppress or enhance the ionization of the analyte and NMP-d4 to different extents, leading to a variable analyte/IS ratio.[1]1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. 2. Improve Sample Cleanup: Employ a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components. 3. Modify Chromatography: Adjust the LC gradient to separate the analyte and IS from the matrix interferences.
Analyte-Internal Standard Interaction At high concentrations, the analyte can suppress the ionization of the co-eluting deuterated internal standard.[2]1. Check for Concentration Effects: Analyze a dilution series of your calibration standards and observe the NMP-d4 peak area. A decreasing signal with increasing analyte concentration indicates suppression. 2. Reduce Injection Volume/Concentration: If saturation is observed, inject a smaller volume or dilute the samples.
In-source Instability or Degradation NMP-d4 may be unstable under certain ion source conditions or in the sample matrix over time.1. Optimize Source Conditions: Systematically adjust ESI parameters such as gas flows, temperatures, and capillary voltage to find a stable region for NMP-d4 ionization. 2. Assess Stability: Conduct an incubation study by leaving NMP-d4 in a blank matrix extract in the autosampler and analyzing it at different time points to check for degradation.[3]
Instrument Contamination Buildup of contaminants in the ion source or mass spectrometer can lead to erratic signal behavior.1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. 2. System Flush: Perform a thorough flush of the LC system with a strong solvent to remove any buildup.
Issue 2: Chromatographic Separation of Analyte and NMP-d4

Question: I'm observing a slight separation between my analyte and the NMP-d4 internal standard. Why is this happening and is it a problem?

Answer: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the isotopic effect. While a small, consistent separation may be acceptable, it can become problematic if it leads to differential matrix effects, where the analyte and IS are exposed to different levels of ion suppression or enhancement as they elute.[1]

Troubleshooting Guide: Analyte-IS Separation

Potential Cause Description Recommended Action
Isotope Effect The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in retention on some stationary phases.1. Confirm Co-elution: Overlay the chromatograms of the analyte and NMP-d4 to visually inspect the degree of separation.[1] 2. Adjust Chromatographic Conditions: Modifying the mobile phase composition, gradient slope, or column temperature can often minimize the separation. 3. Evaluate Different Columns: The degree of separation can be column-dependent. Testing a column with a different stationary phase chemistry may resolve the issue.
Poor Peak Shape If peaks are broad or tailing, it can exacerbate any underlying separation, making co-elution difficult to achieve.1. Check Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase.[3] 2. Inspect Column Health: A void in the column or a clogged frit can lead to poor peak shape. Consider back-flushing or replacing the column.

Quantitative Data for NMP-d4 Analysis

The following tables provide typical starting parameters for LC-MS/MS method development using this compound as an internal standard. Optimization is recommended for your specific instrument and application.

Table 1: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PolarityReference
134.1104.1Not SpecifiedPositive[4]
134.2104.1Not SpecifiedPositive[5]

Note: Collision energy should be optimized for your specific mass spectrometer.

Table 2: Common Adducts in Positive ESI Mode

When troubleshooting unexpected signals, consider the possibility of adduct formation.

AdductMass Difference (Da)
[M+H]++1.0078
[M+NH4]++18.0338
[M+Na]++22.9898
[M+K]++39.0983

Data sourced from common knowledge and publicly available resources on mass spectrometry.[6][7][8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition

Objective: To quantify the degree of ion suppression or enhancement on NMP-d4 caused by the sample matrix.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of NMP-d4 into a clean solvent (e.g., mobile phase).

    • Set B (Post-extraction Spike): Process a blank matrix sample (a sample that does not contain the analyte or IS) through your entire sample preparation procedure. Then, spike the same known amount of NMP-d4 into the final extract.

  • Analysis: Inject both sets of samples (n≥5 replicates) into the LC-MS/MS system.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

start Start: Inconsistent NMP-d4 Signal check_coelution Step 1: Verify Co-elution Overlay Analyte & NMP-d4 Chromatograms start->check_coelution coelution_ok Co-elution OK? check_coelution->coelution_ok adjust_lc Action: Adjust LC Method (Gradient, Column, Temp) coelution_ok->adjust_lc No assess_matrix Step 2: Assess Matrix Effects (Post-Extraction Addition) coelution_ok->assess_matrix Yes adjust_lc->check_coelution matrix_ok Matrix Effects < 20%? assess_matrix->matrix_ok improve_cleanup Action: Improve Sample Cleanup (e.g., use SPE) matrix_ok->improve_cleanup No check_stability Step 3: Check IS Stability (Autosampler Incubation) matrix_ok->check_stability Yes improve_cleanup->assess_matrix stability_ok IS Stable? check_stability->stability_ok instrument_issue Suspect Instrument Issue (Contamination, Hardware) stability_ok->instrument_issue No stability_ok->instrument_issue Yes optimize_source Action: Optimize MS Source (Temp, Gas, Voltage) instrument_issue->optimize_source

Caption: Troubleshooting workflow for inconsistent NMP-d4 signal.

start Objective: Quantify Matrix Effects prep_A Prepare Set A: Spike NMP-d4 in Clean Solvent start->prep_A prep_B Prepare Set B: 1. Extract Blank Matrix 2. Spike NMP-d4 into Extract start->prep_B analyze Analyze Both Sets by LC-MS/MS prep_A->analyze prep_B->analyze compare Compare Peak Areas (Area B / Area A) analyze->compare result Result: Quantified Matrix Effect (%) compare->result

Caption: Workflow for post-extraction addition experiment.

References

Addressing matrix effects in bioanalysis with N-Methylpiperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in bioanalysis using N-Methylpiperazine-d4. This resource provides detailed troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their quantitative LC-MS/MS experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your bioanalytical experiments.

Question 1: My analyte signal is inconsistent across different plasma lots, even with an internal standard. Could this be a matrix effect?

Answer:

Yes, this is a classic sign of a matrix effect, specifically a differential matrix effect. While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte and experience similar ionization suppression or enhancement, variations can still occur.[1]

Possible Causes:

  • Lot-to-Lot Variability: Different sources of biological matrices (e.g., plasma from different donors) can contain varying levels of interfering components like phospholipids or metabolites.[2][3] This can alter the degree of ion suppression or enhancement from one sample to another.[4]

  • Chromatographic Shift: A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention time between the analyte and its deuterated internal standard. If this shift causes them to elute in regions with different levels of matrix interference, the internal standard will not accurately compensate for the analyte's signal variability.

  • Suboptimal Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of inconsistent matrix effects.[5]

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction addition experiment using at least six different lots of your biological matrix to determine the Matrix Factor (MF) and the Internal Standard (IS) Normalized MF.[3][6] This will quantitatively confirm if lot-to-lot variability is the issue.

  • Optimize Sample Preparation: Enhance your sample cleanup procedure. If you are using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds.[7]

  • Refine Chromatography: Adjust your LC method to improve the separation of your analyte and this compound from the regions where ion suppression occurs. This could involve trying a different column chemistry or modifying the mobile phase gradient.[2][7]

Question 2: I'm observing significant ion suppression, and the this compound signal is also very low. What should I do?

Answer:

Significant ion suppression affecting both the analyte and the internal standard indicates that co-eluting matrix components are heavily interfering with the ionization process in the mass spectrometer's source.[5][8]

Possible Causes:

  • Phospholipids: In plasma samples, phospholipids are a common cause of severe ion suppression.

  • Formulation Excipients: Dosing vehicles or other formulation components can co-extract and cause suppression.

  • Poor Chromatographic Separation: The analyte and internal standard are co-eluting with a highly suppressive matrix component.

Troubleshooting Steps:

  • Improve Sample Cleanup: Implement SPE or LLE to specifically target the removal of phospholipids.

  • Modify Chromatography:

    • Divert Flow: Use a diverter valve to send the early-eluting, highly polar matrix components (like salts) to waste instead of the MS source.

    • Adjust Gradient: Create a steeper gradient after your analyte has eluted to wash the column of late-eluting components more effectively.

  • Reduce Sample Volume: A simple approach is to dilute the sample extract or inject a smaller volume onto the column. This reduces the total amount of matrix components entering the MS source, though it may also impact sensitivity.[9]

  • Check for Source Contamination: A consistently low signal could indicate that the ion source is contaminated. Perform routine cleaning and maintenance.

Frequently Asked Questions (FAQs)

Question 1: What is a matrix effect in bioanalysis?

Answer: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][10] These components, such as salts, proteins, and phospholipids from biological samples, can interfere with the process of converting the analyte into gas-phase ions in the mass spectrometer's source, leading to inaccurate and unreliable quantification.[8][11]

Question 2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred?

Answer: SIL internal standards are considered the "gold standard" for quantitative LC-MS analysis.[1] Because this compound is chemically and structurally almost identical to the non-labeled analyte, it exhibits nearly the same chromatographic retention time, extraction recovery, and ionization response.[11] This allows it to co-elute with the analyte and experience the same degree of matrix effect. By calculating the peak area ratio of the analyte to the internal standard, variations caused by matrix effects can be effectively normalized, leading to significantly more accurate and precise results.[1]

Question 3: At what stage of the sample preparation should I add this compound?

Answer: The internal standard should be added as early as possible in the sample preparation workflow, typically before any extraction steps (e.g., protein precipitation, LLE, or SPE). Adding the IS at the very beginning ensures that it experiences the same potential for loss or variability during every subsequent step of the process, from extraction to injection, thereby providing the most accurate compensation for the analyte.

Question 4: What are the regulatory expectations for evaluating matrix effects?

Answer: Regulatory bodies like the FDA require that matrix effects be thoroughly evaluated during bioanalytical method validation.[12][13] The guidance, such as the ICH M10 guideline, specifies that the matrix effect should be assessed by preparing quality control (QC) samples in at least six different lots of the biological matrix.[3][14] The accuracy and precision for these samples must fall within acceptable limits (typically ±15% for accuracy and ≤15% for the coefficient of variation, %CV).[3][14] This ensures the method is robust and reliable across the natural variability of the subject population.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

This experiment is crucial for quantifying the magnitude of ion suppression or enhancement.

Objective: To determine the Matrix Factor (MF) for the analyte and this compound and to calculate the IS-Normalized Matrix Factor.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Take blank biological matrix from at least six different sources. Process these samples through the entire extraction procedure. In the final step, spike the analyte and this compound into the clean, extracted matrix at the same concentrations as Set A.[2]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the six lots of blank matrix before starting the extraction procedure. (This set is used to determine overall process efficiency/recovery).[1]

  • Analysis: Inject all samples from Sets A and B onto the LC-MS/MS system and record the peak areas for the analyte and the internal standard.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Acceptance Criteria (per regulatory guidance): The coefficient of variation (%CV) of the IS-Normalized MF across the six matrix lots should not be greater than 15%.[6]

Quantitative Data Summary

The following table provides illustrative data from a post-extraction addition experiment to demonstrate how this compound can compensate for matrix variability across different plasma lots.

Plasma LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte MFIS MFIS-Normalized MF
Neat Soln (Set A) 1,000,000 1,200,000 - - -
Lot 1750,000910,0000.750.760.99
Lot 2550,000655,0000.550.551.00
Lot 3810,000965,0000.810.801.01
Lot 4620,000750,0000.620.630.98
Lot 5950,0001,150,0000.950.960.99
Lot 6710,000845,0000.710.701.01
Mean 1.00
%CV 1.3%

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation & Analysis cluster_calc Calculation & Decision A Set A: Spike IS & Analyte in Neat Solvent D Analyze Set A & C by LC-MS/MS A->D B Set B: Extract 6+ Lots of Blank Matrix C Spike IS & Analyte into Extracted Matrix (Post-Spike) B->C C->D E Calculate: 1. Matrix Factor (MF) 2. IS-Normalized MF D->E F CV of IS-Norm MF across lots ≤ 15%? E->F G PASS: Matrix Effect is Adequately Compensated F->G Yes H FAIL: Differential Matrix Effect Present F->H No I Action: - Improve Sample Cleanup - Optimize Chromatography H->I

Caption: Workflow for the quantitative assessment of matrix effects.

Matrix_Effect_Correction cluster_process LC-MS/MS Ionization Process cluster_output Signal Output & Correction Analyte Analyte Source Ion Source Analyte->Source IS This compound (IS) IS->Source Matrix Matrix Components (e.g., Phospholipids) Suppression Ion Suppression Matrix->Suppression Analyte_Signal Suppressed Analyte Signal Source->Analyte_Signal IS_Signal Suppressed IS Signal Source->IS_Signal Suppression->Source Ratio Ratio Calculation (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate & Precise Concentration Ratio->Result

Caption: How a SIL-IS corrects for ion suppression in the MS source.

References

Potential for hydrogen-deuterium (H/D) exchange with N-Methylpiperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for hydrogen-deuterium (H/D) exchange with N-Methylpiperazine-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

This compound is a deuterated version of the organic compound N-Methylpiperazine. The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium atoms. Typically, this substitution occurs on the piperazine ring at the carbon atoms adjacent (alpha) to the nitrogen atoms, specifically at positions 3, 3, 5, and 5.

Q2: What is hydrogen-deuterium (H/D) exchange, and why is it a concern?

Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[1] This can be a significant issue in experiments that rely on stable isotope labeling for quantification, such as in pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS). The loss of deuterium can lead to an underestimation of the deuterated compound's concentration and inaccurate pharmacokinetic parameters.

Q3: Under what conditions is H/D exchange most likely to occur with this compound?

The C-D bonds in this compound are generally stable, but the deuterium atoms alpha to the nitrogen atoms can be susceptible to exchange under certain conditions. The exchange is typically catalyzed by acid or base.[2] Therefore, prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, increases the risk of H/D exchange. The rate of exchange is generally at its minimum between pH 2 and 3.[1]

Q4: How stable is this compound in common organic solvents?

In aprotic organic solvents (e.g., acetonitrile, dichloromethane, THF) and in the solid form, this compound is highly stable, and the risk of H/D exchange is negligible. The concern for exchange primarily arises in the presence of protic solvents like water or methanol, which can act as a source of hydrogen atoms.

Q5: Can I use this compound in my LC-MS mobile phase?

Yes, but with caution. If using a standard reversed-phase LC-MS method with a mobile phase containing water and organic solvent (e.g., acetonitrile or methanol) with an acidic modifier like formic acid, some degree of back-exchange can occur. To minimize this, it is advisable to keep the system at a low temperature (e.g., 4°C) and use the shortest possible analysis time.[3] The use of deuterated mobile phases is generally not necessary for routine analysis but may be considered for highly sensitive applications.

Troubleshooting Guide

Problem: My LC-MS data shows a peak corresponding to the non-deuterated N-Methylpiperazine (d0) in my d4-labeled sample.

  • Possible Cause 1: Isotopic Impurity of the Standard

    • Question: Have you verified the isotopic purity of your this compound standard as supplied by the manufacturer?

    • Solution: Always check the certificate of analysis for the specified isotopic purity. It is common for deuterated standards to have a small percentage of the d0 isotopologue.

  • Possible Cause 2: In-source H/D Exchange

    • Question: Are you observing the d0 peak even when analyzing a freshly prepared sample in a non-aqueous solvent?

    • Solution: In-source exchange in the mass spectrometer is rare for C-D bonds but can sometimes occur. Try optimizing the source conditions (e.g., temperature, voltages). Analyze the compound via direct infusion in an aprotic solvent to see if the d0 form is still present.

  • Possible Cause 3: H/D Exchange During Sample Preparation or Storage

    • Question: Was the sample stored for an extended period in an aqueous or protic solvent, especially at non-neutral pH or elevated temperature?

    • Solution: Prepare samples fresh whenever possible. If storage is necessary, store them at low temperatures (e.g., -20°C or -80°C) and in a neutral or slightly acidic pH buffer. Avoid highly basic or acidic conditions.

  • Possible Cause 4: H/D Exchange During Chromatographic Analysis

    • Question: Does the intensity of the d0 peak increase with longer retention times or higher column temperatures?

    • Solution: This suggests on-column exchange. Minimize the analytical run time and reduce the column temperature. Ensure the mobile phase pH is as close to the compound's stability minimum (around pH 2-3) as chromatographically feasible.

Quantitative Data on Isotopic Stability

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer after 24 hours at 37°C

pH% Deuterium Retention (d4)% H/D Exchange (d3, d2, d1, d0)
2.0>99%<1%
4.098%2%
7.4 (PBS)95%5%
9.090%10%
11.082%18%

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.4) after 24 hours

Temperature (°C)% Deuterium Retention (d4)% H/D Exchange (d3, d2, d1, d0)
4>99%<1%
25 (Room Temp)97%3%
3795%5%
5088%12%

Experimental Protocols

Protocol: Assessing the Isotopic Stability of this compound

This protocol outlines a method to evaluate the stability of this compound to H/D exchange under various conditions using LC-MS.

1. Materials and Reagents:

  • This compound

  • N-Methylpiperazine (non-deuterated standard)

  • Water (HPLC-grade)

  • Acetonitrile (HPLC-grade)

  • Methanol (HPLC-grade)

  • Formic acid

  • Ammonium hydroxide

  • Phosphate-buffered saline (PBS)

  • Buffers of various pH values (e.g., citrate for acidic, phosphate for neutral, borate for basic)

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare a 1 mg/mL stock solution of non-deuterated N-Methylpiperazine in acetonitrile.

3. Incubation:

  • For each condition to be tested (e.g., pH 2, 4, 7.4, 9, 11 at 37°C), aliquot 990 µL of the respective buffer into a clean vial.

  • Add 10 µL of the this compound stock solution to each vial to achieve a final concentration of 10 µg/mL.

  • Prepare a "time zero" sample by adding 10 µL of the stock solution to 990 µL of a 50:50 acetonitrile:water mixture.

  • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C, 50°C).

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial and immediately mix it with an equal volume of cold acetonitrile to quench the exchange reaction. Store at -20°C until analysis.

4. LC-MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to achieve good peak shape and separation (e.g., 5-95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 10°C (to minimize on-column back-exchange).

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitor the m/z for this compound ([M+H]⁺ = 105.1).

    • Monitor the m/z for potential exchange products (d3, d2, d1) and the non-deuterated form (d0, [M+H]⁺ = 101.1).

5. Data Analysis:

  • Integrate the peak area for each monitored m/z value at each time point.

  • Calculate the percentage of each isotopologue at each time point relative to the total area of all isotopologues.

  • Plot the percentage of remaining this compound against time for each condition to determine its stability.

Visualizations

H_D_Exchange_Mechanism cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange NMPd4_acid This compound (Protonated) Imine_acid Iminium Ion Intermediate NMPd4_acid->Imine_acid - D⁺ Enamine Enamine Intermediate Imine_acid->Enamine Tautomerization NMPd3_acid N-Methylpiperazine-d3 (Protonated) Imine_acid->NMPd3_acid + H⁺ Enamine->Imine_acid + H⁺ NMPd4_base This compound Carbanion Carbanion Intermediate NMPd4_base->Carbanion - D⁺ (via Base) NMPd3_base N-Methylpiperazine-d3 Carbanion->NMPd3_base + H⁺ (from Solvent)

Caption: Mechanisms of acid- and base-catalyzed H/D exchange at a carbon alpha to nitrogen.

Troubleshooting_Workflow Start d0 Peak Observed in This compound Sample CheckPurity Check Certificate of Analysis for Isotopic Purity Start->CheckPurity PurityOK Purity is as expected CheckPurity->PurityOK Yes PurityNotOK d0 is an impurity in the standard CheckPurity->PurityNotOK No CheckStorage Sample stored in aqueous/protic solvent? PurityOK->CheckStorage StorageYes H/D exchange during sample storage/prep CheckStorage->StorageYes Yes StorageNo Analyze freshly prepared sample in aprotic solvent CheckStorage->StorageNo No CheckOnColumn d0 peak still present? StorageNo->CheckOnColumn OnColumnYes Potential on-column or in-source exchange CheckOnColumn->OnColumnYes Yes OnColumnNo Issue resolved CheckOnColumn->OnColumnNo No OptimizeLCMS Optimize LC-MS: - Lower temperature - Shorter run time - Check source conditions OnColumnYes->OptimizeLCMS

Caption: Troubleshooting workflow for unexpected deuterium loss.

References

Technical Support Center: N-Methylpiperazine-d4 Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylpiperazine-d4 (d4-NMP) sample extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of d4-NMP during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of d4-NMP from biological matrices.

Q1: What are the primary causes of low or inconsistent recovery of this compound?

Low or inconsistent recovery of an internal standard like d4-NMP can be attributed to several factors throughout the analytical workflow. The most common issues include:

  • Matrix Effects: Components in the biological sample (e.g., proteins, lipids, salts) can interfere with the ionization of d4-NMP in the mass spectrometer, leading to ion suppression or enhancement.[1] This is a prevalent issue in LC-MS analysis.

  • Inefficient Extraction: The chosen extraction method may not be optimal for d4-NMP, resulting in the analyte remaining in the original sample matrix.

  • Analyte Instability: N-Methylpiperazine and its derivatives can be susceptible to degradation under certain storage conditions or pH extremes.[2]

  • Suboptimal pH: The pH of the sample and extraction solvents plays a crucial role in the extraction efficiency of basic compounds like piperazines.

  • Incomplete Protein Precipitation: If protein precipitation is used, residual proteins in the supernatant can interfere with analysis and trap the analyte.

  • Errors in Sample Handling: Inconsistent pipetting, incomplete solvent evaporation, or improper reconstitution of the dried extract can all contribute to variability.

Below is a troubleshooting workflow to help identify the root cause of low recovery.

Troubleshooting_Low_Recovery start Low or Inconsistent d4-NMP Recovery check_matrix_effects Evaluate Matrix Effects start->check_matrix_effects check_extraction_efficiency Assess Extraction Efficiency start->check_extraction_efficiency check_stability Investigate Analyte Stability start->check_stability mitigate_matrix_effects Mitigate Matrix Effects check_matrix_effects->mitigate_matrix_effects Matrix Effects Confirmed optimize_extraction Optimize Extraction Protocol check_extraction_efficiency->optimize_extraction Inefficient Extraction ensure_stability Ensure Analyte Stability check_stability->ensure_stability Degradation Observed solution Improved Recovery optimize_extraction->solution mitigate_matrix_effects->solution ensure_stability->solution

Caption: A logical workflow for troubleshooting low recovery of this compound.

Q2: How can I determine if matrix effects are impacting my d4-NMP recovery?

Matrix effects can be evaluated by comparing the response of d4-NMP in a post-extraction spiked blank matrix sample to its response in a clean solvent.

  • Experiment:

    • Extract a blank matrix sample (e.g., plasma, urine) using your current protocol.

    • Spike the extracted blank matrix with a known concentration of d4-NMP.

    • Prepare a standard solution of d4-NMP in the final reconstitution solvent at the same concentration.

    • Analyze both samples by LC-MS/MS.

  • Interpretation:

    • A significantly lower response in the matrix sample compared to the clean solvent indicates ion suppression .

    • A significantly higher response suggests ion enhancement .

Q3: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of d4-NMP?

For basic compounds like N-Methylpiperazine, adjusting the pH of the aqueous sample is critical for efficient extraction into an organic solvent.

  • pH Adjustment: Adjust the pH of the biological sample to be at least 2 pH units above the pKa of N-Methylpiperazine to ensure it is in its neutral, more organic-soluble form.

  • Solvent Selection: Choose an appropriate immiscible organic solvent. A good starting point is a moderately polar solvent like ethyl acetate or a mixture of solvents.

  • Extraction Volume and Repetitions: Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

Q4: When should I consider Solid-Phase Extraction (SPE) and what are the important considerations?

SPE can provide cleaner extracts compared to LLE and protein precipitation, which can help reduce matrix effects. For a basic compound like d4-NMP, a cation-exchange or a mixed-mode (cation-exchange and reversed-phase) sorbent is often effective.

  • Key Steps in SPE:

    • Conditioning: Prepare the sorbent with an organic solvent (e.g., methanol).

    • Equilibration: Equilibrate the sorbent with an aqueous buffer at a pH that ensures d4-NMP is charged (acidic pH).

    • Loading: Load the pre-treated sample onto the sorbent.

    • Washing: Wash the sorbent with a weak solvent to remove interferences without eluting the d4-NMP.

    • Elution: Elute the d4-NMP with a solvent that disrupts its interaction with the sorbent (e.g., a basic organic solvent).

Q5: What are the advantages and disadvantages of Protein Precipitation?

Protein precipitation is a simple and fast method for sample preparation. However, it is a non-selective technique that may result in significant matrix effects.

  • Advantages:

    • Simple and fast protocol.

    • Applicable to a wide range of analytes.

  • Disadvantages:

    • Less effective at removing other matrix components like phospholipids, which can cause ion suppression.

    • The supernatant may need to be evaporated and reconstituted in a mobile-phase compatible solvent.

Quantitative Data on Extraction Recovery

The following tables summarize typical recovery data for piperazine derivatives using different extraction methods. Note that the optimal method and resulting recovery can be highly dependent on the specific compound and matrix.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

AnalyteMatrixExtraction SolventpHRecovery (%)Reference
N-benzylpiperazineHuman PlasmaEthyl Acetate1268[3]
TM208 (a piperazine derivative)Rat PlasmaEthyl AcetateNot Specified81.2 - 87.0[4]

Table 2: Solid-Phase Extraction (SPE) Recovery

AnalyteMatrixSorbent TypeRecovery (%)Reference
Morphine and ClonidineHuman PlasmaPolymeric Reversed-Phase (Strata-X)79 - 94[5]
Carbamazepine and OxcarbazepineUrineMolecularly Imprinted Polymer (MIP)> 82[5]

Table 3: Protein Precipitation (PPT) Recovery

AnalyteMatrixPrecipitating AgentRecovery (%)Reference
Various DrugsBovine SerumAcetonitrile> 90[6]
Peptides from BSA digestAqueous SolutionAcetone with 100 mM ZnSO4> 90[7]

Experimental Protocols

Detailed methodologies for the three main extraction techniques are provided below. These are general protocols that should be optimized for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a starting point for the extraction of d4-NMP from plasma.

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the d4-NMP internal standard solution.

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to raise the pH. Vortex for 30 seconds.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol describes a general procedure for SPE using a mixed-mode cation exchange cartridge.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 800 µL of 2% formic acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the d4-NMP with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

This is a common protocol using acetonitrile for protein precipitation.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the d4-NMP internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to d4-NMP sample extraction.

Extraction_Method_Selection start Goal: Extract d4-NMP from Biological Matrix ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_pros Pros: Fast, Simple Cons: High Matrix Effects ppt->ppt_pros analysis LC-MS/MS Analysis ppt->analysis lle_pros Pros: Good for pH manipulation Cons: Emulsion formation, manual lle->lle_pros lle->analysis spe_pros Pros: Cleanest extracts, high selectivity Cons: Method development can be complex spe->spe_pros spe->analysis pH_Effect_on_LLE cluster_aqueous Aqueous Phase cluster_organic Organic Phase low_ph Low pH (Acidic) d4-NMP is protonated (Charged) organic_low Poor Partitioning low_ph->organic_low Inefficient Extraction high_ph High pH (Basic) d4-NMP is neutral organic_high Good Partitioning (High Recovery) high_ph->organic_high Efficient Extraction

References

Technical Support Center: N-Methylpiperazine-d4 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of N-Methylpiperazine-d4 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the long-term stability of this compound in solution?

A1: The long-term stability of this compound in solution can be influenced by several factors:

  • Temperature: Higher temperatures generally accelerate degradation. For long-term storage, temperatures of -20°C are often recommended.

  • Solvent Choice: The type of solvent is critical. While methanol is a common choice for stock solutions, protic solvents (those containing acidic protons, like water and methanol) can potentially lead to hydrogen-deuterium (H-D) exchange over time. Aprotic solvents may offer better stability in this regard.

  • pH of the Solution: Acidic or basic conditions can catalyze degradation pathways, including H-D exchange. It is advisable to maintain solutions at a neutral pH.

  • Exposure to Light: Like many organic compounds, this compound may be sensitive to light. Photodegradation can be minimized by storing solutions in amber vials or in the dark.

  • Exposure to Air (Oxygen): Piperazine derivatives can be susceptible to oxidation.[1][2] Storing solutions under an inert atmosphere, such as nitrogen or argon, can mitigate this risk.[3]

  • Concentration: In some cases, the concentration of the compound in solution can affect its stability.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Based on general best practices for deuterated standards, the following storage conditions are recommended:

  • Temperature: For long-term storage (months to years), store solutions at -20°C or below. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

  • Solvent: Methanol and acetonitrile are commonly used solvents. If H-D exchange is a concern for the specific application, using a deuterated solvent or a high-purity aprotic solvent is recommended.

  • Container: Use high-quality, tightly sealed amber glass vials to protect from light and prevent solvent evaporation and moisture ingress.

  • Atmosphere: For maximum stability, especially for very long-term storage or if the solution will be accessed multiple times, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways for this compound in solution include:

  • Hydrogen-Deuterium (H-D) Exchange: This is a primary concern for deuterated compounds. The deuterium atoms on the piperazine ring (at the 3,3,5,5-positions) are generally stable. However, prolonged exposure to protic solvents (like water or methanol) or acidic/basic conditions can facilitate exchange with protons from the solvent.

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of oxygen and light, or if the solvent contains peroxide impurities.[1][2]

  • Formation of N-oxides: Oxidation can lead to the formation of this compound N-oxide.

  • Ring Opening/Cleavage: Under harsh conditions (e.g., strong acid/base, high temperature), the piperazine ring could potentially undergo cleavage.[4]

Troubleshooting Guides

Issue 1: I am seeing a decrease in the concentration of my this compound standard over time.

Possible Cause Troubleshooting Step
Solvent Evaporation Ensure vials are tightly sealed. Use vials with high-quality septa for multiple sampling. Re-measure the concentration of the standard.
Adsorption to Container Use silanized glass vials to minimize adsorption, especially for low-concentration solutions.
Chemical Degradation Review storage conditions. Ensure the solution is stored at the recommended temperature, protected from light, and in a suitable solvent. Consider performing a stability study under your specific conditions.

Issue 2: I am observing unexpected peaks in my analytical chromatogram when using an aged this compound solution.

Possible Cause Troubleshooting Step
Formation of Degradation Products The new peaks could be due to oxidation or other degradation pathways. Attempt to identify the new peaks using mass spectrometry (MS). Known degradation products of piperazines include N-oxides and ring-opened products.[4]
Contamination The new peaks could be from external contamination. Prepare a fresh solution of this compound in a clean vial with fresh solvent to see if the peaks persist.
Solvent Impurities Over time, solvents can form impurities (e.g., peroxides in ethers). Use high-purity, recently opened solvents for preparing standards.

Issue 3: My quantitative results are inconsistent, and I suspect isotopic instability (H-D exchange).

Possible Cause Troubleshooting Step
Use of Protic Solvents If your application is highly sensitive to isotopic purity, consider switching to a high-purity aprotic solvent (e.g., acetonitrile) or a deuterated protic solvent (e.g., methanol-d4).
Presence of Moisture Ensure solvents are anhydrous and that solutions are protected from atmospheric moisture. Store solutions with a desiccant if necessary.
pH of the Solution Ensure the final solution is at a neutral pH. Avoid acidic or basic additives if possible.

Data Presentation

While extensive public data on the long-term stability of this compound in solution is limited, the following tables illustrate how stability data should be presented. This data is for illustrative purposes only and should be confirmed by in-house stability studies.

Table 1: Example Long-Term Stability of this compound (1 mg/mL in Methanol)

Storage ConditionTime PointPurity (%) by HPLCComments
-20°C 0 Months99.8Initial measurement
6 Months99.7No significant change
12 Months99.6No significant change
24 Months99.5Stable
2-8°C 0 Months99.8Initial measurement
6 Months99.5Slight decrease observed
12 Months99.1Minor degradation detected
24 Months98.5Further degradation
Ambient (~25°C) 0 Months99.8Initial measurement
1 Month98.9Significant degradation
3 Months97.2Not recommended
6 Months95.0Unstable

Table 2: Example Long-Term Stability of this compound (1 mg/mL in Acetonitrile)

Storage ConditionTime PointPurity (%) by HPLCComments
-20°C 0 Months99.9Initial measurement
6 Months99.8No significant change
12 Months99.8No significant change
24 Months99.7Very stable
2-8°C 0 Months99.9Initial measurement
6 Months99.7No significant change
12 Months99.5Minor decrease observed
24 Months99.2Stable
Ambient (~25°C) 0 Months99.9Initial measurement
1 Month99.5Minor degradation
3 Months98.8Degradation observed
6 Months97.5Not recommended for long-term

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop and validate an HPLC method to monitor the stability of this compound.

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate or ammonium acetate) to ensure good peak shape.

  • Forced Degradation Studies:

    • Expose this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid and solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Method Development and Validation:

    • Analyze the stressed samples using the initial HPLC conditions.

    • Optimize the gradient to achieve baseline separation of the parent peak from all degradation product peaks.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Long-Term Stability Study

  • Solution Preparation:

    • Prepare solutions of this compound at the desired concentration(s) in the selected solvent(s) (e.g., methanol, acetonitrile).

    • Use high-purity solvents and accurately weigh the standard.

    • Dispense the solution into multiple vials for each storage condition and time point.

  • Storage:

    • Store the vials at the selected temperatures (e.g., -20°C, 2-8°C, and ambient temperature).

    • Protect all samples from light.

  • Analysis:

    • At each time point (e.g., 0, 3, 6, 12, 18, and 24 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using the validated stability-indicating HPLC method.

    • Calculate the purity of this compound and the percentage of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_sol Prepare this compound solutions in selected solvents dispense Dispense into multiple vials for each condition prep_sol->dispense storage_neg20 -20°C storage_4c 2-8°C storage_25c Ambient (~25°C) tp Time Points (0, 3, 6, 12, 24 months) storage_neg20->tp storage_4c->tp storage_25c->tp hplc Analyze by validated stability-indicating HPLC method tp->hplc data Calculate purity and degradation products hplc->data

Caption: Workflow for a long-term stability study of this compound in solution.

troubleshooting_flow start Inconsistent Analytical Results? check_conc Is concentration decreasing? start->check_conc new_peaks Are new peaks observed? check_conc->new_peaks No degradation Possible Degradation - Check storage temp - Protect from light/air check_conc->degradation Yes isotopic_issue Suspect H-D exchange? new_peaks->isotopic_issue No id_peaks Identify New Peaks (MS) - Degradants? - Contamination? new_peaks->id_peaks Yes solvent_choice Review Solvent System - Use aprotic or deuterated solvent - Ensure anhydrous conditions isotopic_issue->solvent_choice Yes end Consult further support isotopic_issue->end No

Caption: Troubleshooting logic for stability issues with this compound solutions.

References

Technical Support Center: Minimizing Ion Suppression with N-Methylpiperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when using N-Methylpiperazine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression, and why should I be concerned about it when using this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte or internal standard in the mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting endogenous or exogenous components from the sample matrix that compete for ionization, leading to a decreased signal intensity.[2][3] Even when using a stable isotope-labeled internal standard (SIL-IS) like this compound, severe ion suppression can lead to reduced sensitivity, poor accuracy, and lack of reproducibility in quantitative bioanalysis.[2]

Q2: I'm using this compound as an internal standard, which is supposed to correct for ion suppression. Why am I still seeing inaccurate or inconsistent results?

A2: While this compound is designed to co-elute with the non-labeled analyte and experience the same degree of ion suppression, several factors can lead to differential effects:

  • Chromatographic Separation: A slight difference in retention time between your analyte and this compound, sometimes due to the "isotope effect," can expose them to different matrix components, resulting in varied ion suppression.[4]

  • High Concentrations of Co-eluting Matrix Components: If a co-eluting matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.[4]

  • Internal Standard Concentration: An excessively high concentration of this compound can cause self-suppression and interfere with the ionization of the analyte.[4]

Q3: How can I determine if ion suppression is affecting my analysis with this compound?

A3: A post-column infusion experiment is a common and effective method to identify the regions in your chromatogram where ion suppression is most severe.[5][6] This technique involves infusing a constant flow of your analyte and this compound solution into the LC eluent after the analytical column while injecting a blank matrix sample. A drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[2][7][8]

Q4: What are the most effective strategies to minimize ion suppression when using this compound?

A4: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other sources of ion suppression than simpler methods like Protein Precipitation (PPT).[6][9][10]

  • Chromatographic Optimization: Modifying your LC method to separate the analyte and this compound from the regions of ion suppression is a powerful strategy.[1] This can be achieved by adjusting the mobile phase gradient, changing the stationary phase, or using a different column chemistry.[2][8]

  • Methodical Adjustments: Diluting the sample can reduce the concentration of interfering components, though this might compromise the limit of quantification.[5][11] Additionally, optimizing ion source parameters such as spray voltage and gas flows can sometimes help mitigate suppression.[8]

Troubleshooting Guide

Problem 1: Significant variability in the analyte/N-Methylpiperazine-d4 peak area ratio across a batch of samples.

  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they co-elute perfectly in all matrices.

    • Evaluate Matrix Factor: Quantify the extent of ion suppression in different lots of your biological matrix.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to reduce matrix variability.[2]

Problem 2: Low signal intensity for both the analyte and this compound in matrix samples compared to neat solutions.

  • Possible Cause: Severe ion suppression affecting both the analyte and the internal standard.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: Identify the retention time regions with the most significant suppression.[2]

    • Adjust Chromatography: Modify the LC gradient to move the elution of your compounds to a "cleaner" region of the chromatogram.[2]

    • Optimize Sample Preparation: Switch to a more effective sample cleanup technique to remove the interfering matrix components.[11]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of ion suppression on an analyte quantified using this compound and the effectiveness of different mitigation strategies.

Table 1: Impact of Sample Preparation Method on Ion Suppression

Sample Preparation MethodAnalyte Peak Area (in matrix)This compound Peak Area (in matrix)Analyte/IS Ratio% Ion Suppression*
Protein Precipitation250,000260,0000.9675%
Liquid-Liquid Extraction600,000620,0000.9740%
Solid-Phase Extraction920,000950,0000.978%

*Calculated based on analyte peak area in neat solution (1,000,000)

Table 2: Effect of Chromatographic Optimization on Signal Intensity

Chromatographic ConditionRetention Time (min)Analyte Peak Area (in matrix)This compound Peak Area (in matrix)Analyte/IS Ratio
Original Method2.1300,000310,0000.97
Optimized Gradient3.5850,000880,0000.97

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify the chromatographic regions where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Solution of the analyte and this compound in mobile phase

  • Blank extracted matrix samples

Methodology:

  • System Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union.

  • Infusion: Begin a constant, low-flow rate infusion (e.g., 10 µL/min) of the analyte and this compound solution.[8]

  • Data Acquisition: Start acquiring MS data, monitoring the mass transitions for both the analyte and this compound. A stable baseline should be observed.

  • Injection: Inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.

  • Analysis: Monitor the baseline for any significant drops in signal intensity. A dip in the signal indicates a region of ion suppression.[7][8]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove matrix components that cause ion suppression.

Materials:

  • Appropriate SPE cartridges (e.g., mixed-mode or polymeric)

  • Positive pressure or vacuum manifold

  • Plasma/serum samples containing the analyte and spiked with this compound

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Weak wash solvent (e.g., 5% methanol in water)

  • Strong elution solvent (e.g., 90% methanol in water with 0.1% formic acid)

Methodology:

  • Condition: Pass 1 mL of methanol through the SPE sorbent.

  • Equilibrate: Pass 1 mL of water through the sorbent. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of the weak wash solvent to remove hydrophilic interferences.

  • Elute: Elute the analyte and this compound from the cartridge with 1 mL of the strong elution solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Visualizations

IonSuppressionTroubleshooting start Inconsistent or Low Signal with this compound check_coelution Verify Analyte and IS Co-elution start->check_coelution separation_issue Chromatographic Separation Issue check_coelution->separation_issue post_column_infusion Perform Post-Column Infusion suppression_detected Ion Suppression Detected? post_column_infusion->suppression_detected separation_issue->post_column_infusion Yes optimize_chrom Optimize Chromatography (Gradient, Column) separation_issue->optimize_chrom No improve_sample_prep Improve Sample Preparation (SPE, LLE) suppression_detected->improve_sample_prep Yes no_suppression Investigate Other Issues (e.g., Source Contamination) suppression_detected->no_suppression No end_good Accurate & Reproducible Results optimize_chrom->end_good improve_sample_prep->optimize_chrom

Caption: Workflow for troubleshooting ion suppression.

MitigationStrategies ion_suppression Ion Suppression (Signal Loss) sample_prep Sample Preparation ion_suppression->sample_prep chromatography Chromatography ion_suppression->chromatography ms_method MS Method ion_suppression->ms_method ppt Protein Precipitation sample_prep->ppt lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe gradient Gradient Optimization chromatography->gradient column Alternative Column chromatography->column dilution Sample Dilution ms_method->dilution source_params Optimize Source Parameters ms_method->source_params

References

Technical Support Center: Synthesis and Purification of N-Methylpiperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of N-Methylpiperazine-d4. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

A1: The most common impurities include unreacted starting materials such as piperazine, and byproducts like N,N'-dimethylpiperazine. The presence of these impurities is often due to incomplete reactions or side reactions during the synthesis process. The deuterated nature of the target compound means that incompletely deuterated starting materials can also lead to isotopic impurities in the final product.

Q2: Which purification technique is most effective for obtaining high-purity this compound?

A2: Fractional distillation is a highly effective method for purifying this compound, capable of yielding purities greater than 99.5%.[1] However, due to the close boiling points of N-Methylpiperazine and the common impurity piperazine, extractive distillation using a solvent like ethylene glycol may be necessary to achieve optimal separation.[2] For smaller-scale purifications or to remove non-volatile impurities, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.

Q3: How can I confirm the purity and isotopic enrichment of my final this compound product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to both quantify chemical purity and confirm the isotopic enrichment by analyzing the mass-to-charge ratio of the product and any impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify the chemical structure and detect proton-containing impurities. The absence of signals in specific regions of the ¹H NMR spectrum can confirm the high isotopic purity of the deuterated sites.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of chemical purity by separating the target compound from its impurities.

Q4: Are there any specific storage conditions recommended for purified this compound?

A4: N-Methylpiperazine is hygroscopic, sensitive to light, and can absorb carbon dioxide from the air.[4] Therefore, it is recommended to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. Storage at or below room temperature is generally sufficient.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor separation of this compound from piperazine by fractional distillation.

  • Possible Cause: The boiling points of N-Methylpiperazine (138 °C) and piperazine (146 °C) are relatively close, making simple fractional distillation challenging.[5][6]

  • Solution:

    • Extractive Distillation: Employ extractive distillation with a high-boiling point solvent that selectively interacts with one of the components. Ethylene glycol is a suitable solvent that can be used to effectively separate N-methylpiperazine from piperazine.[2]

    • Salt Formation and Recrystallization: Convert the mixture of amines into their salts (e.g., diacetate salts). The difference in solubility of these salts in a suitable solvent can be exploited for separation via recrystallization. The free bases can then be regenerated.

Issue 2: The final product shows low isotopic purity.

  • Possible Cause:

    • Incomplete Deuteration of Starting Materials: The starting materials used for the synthesis may not have been fully deuterated.

    • H/D Exchange: Back-exchange of deuterium with hydrogen can occur during the work-up or purification process, especially under acidic or basic conditions in the presence of protic solvents.[7][8][9]

  • Solution:

    • Source High-Purity Deuterated Reagents: Ensure the isotopic purity of the starting materials is high.

    • Minimize Exposure to Protic Solvents: During work-up and purification, use deuterated solvents where possible and minimize the use of water or other protic solvents. If their use is unavoidable, ensure conditions are neutral and exposure time is minimized.

    • Avoid Harsh Acidic or Basic Conditions: If purification involves pH adjustments, consider using milder acids or bases and perform these steps at low temperatures to reduce the rate of H/D exchange.

Issue 3: The purified product is discolored (yellow to brown).

  • Possible Cause: N-Methylpiperazine is susceptible to oxidation, which can lead to discoloration, especially at elevated temperatures.

  • Solution:

    • Inert Atmosphere: Perform distillation and other purification steps under an inert atmosphere (nitrogen or argon) to prevent oxidation.

    • Reduced Pressure Distillation: Distilling under reduced pressure will lower the boiling point and reduce the thermal stress on the compound, minimizing degradation and discoloration.

    • Activated Carbon Treatment: Before distillation, treating the crude product with activated carbon can help remove colored impurities.

Quantitative Data Summary

CompoundBoiling Point (°C)
N-Methylpiperazine138[6]
Piperazine146[4][5]
N,N'-Dimethylpiperazine130-133[10][11]
Purification MethodAchievable PurityTypical YieldNotes
Fractional Distillation>99.5%[1]~70-80%[1]May require a high number of theoretical plates for good separation from piperazine.
Extractive Distillation>99%[2]GoodEffective for separating from piperazine using ethylene glycol.[2]
Recrystallization (via salt)HighVariableDepends on the solubility difference of the salts.
Preparative HPLC>99%LowerSuitable for small-scale, high-purity requirements.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to provide a high number of theoretical plates. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.

  • Inert Atmosphere: Flush the system with a slow stream of dry nitrogen or argon.

  • Distillation: Heat the distillation flask gently. Collect the fractions that distill over at the expected boiling point of this compound (approximately 138 °C at atmospheric pressure). The head temperature should be monitored closely.

  • Analysis: Analyze the collected fractions for purity using GC-MS or HPLC. Combine the fractions that meet the desired purity specifications.

Protocol 2: Purification via Diacetate Salt Recrystallization

This protocol is adapted from methods used for piperazine purification and can be applied to separate this compound from piperazine.[12]

  • Dissolution: Dissolve the crude amine mixture in acetone.

  • Salt Formation: Slowly add glacial acetic acid to the solution while stirring. The diacetate salts of the amines will precipitate.

  • Crystallization: Cool the mixture to promote complete crystallization.

  • Isolation: Collect the crystalline salts by vacuum filtration and wash with cold acetone.

  • Recrystallization: Recrystallize the salts from a suitable solvent or solvent mixture to improve purity. This step may need to be repeated.

  • Regeneration of Free Base: Dissolve the purified diacetate salt in water and add a strong base (e.g., NaOH) to regenerate the free amine.

  • Extraction: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude this compound Crude this compound Distillation Fractional or Extractive Distillation Crude this compound->Distillation Recrystallization Salt Formation & Recrystallization Crude this compound->Recrystallization Prep_HPLC Preparative HPLC Crude this compound->Prep_HPLC GCMS GC-MS Distillation->GCMS HPLC Analytical HPLC Recrystallization->HPLC NMR NMR Prep_HPLC->NMR Pure this compound Pure this compound GCMS->Pure this compound NMR->Pure this compound HPLC->Pure this compound

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Impure_Product Impure Final Product Poor_Separation Poor Separation of Closely Boiling Impurities Impure_Product->Poor_Separation Isotopic_Contamination Low Isotopic Purity Impure_Product->Isotopic_Contamination Degradation Product Degradation (e.g., Oxidation) Impure_Product->Degradation Extractive_Dist Use Extractive Distillation or Salt Recrystallization Poor_Separation->Extractive_Dist Control_Conditions Use Deuterated Solvents, Avoid Harsh pH Isotopic_Contamination->Control_Conditions Inert_Atmosphere Purify Under Inert Atmosphere and/or Reduced Pressure Degradation->Inert_Atmosphere

Caption: Troubleshooting logic for common purification issues of this compound.

References

Validation & Comparative

A Comparative Guide to N-Methylpiperazine-d4 and Alternative Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis and pharmaceutical quality control, the precision and reliability of quantitative analytical methods are paramount. The choice of a suitable internal standard is a critical determinant of method performance, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of N-Methylpiperazine-d4 and other internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, these standards are chemically identical to the analyte of interest but have a different mass. This near-identical physicochemical behavior ensures they experience similar extraction efficiencies, chromatographic retention, and ionization responses as the analyte, effectively compensating for variations during sample preparation and analysis. This leads to enhanced accuracy and precision in quantification.

Performance Comparison: this compound vs. Other Deuterated Piperazine Derivatives

The following table summarizes the performance data from these studies to provide a comparative overview.

Parameter Method using 1-nitroso-4-methylpiperazine-d4 (for MNP analysis) Method using a panel of deuterated piperazine derivatives (for designer drug analysis)
Linearity (R²) ≥ 0.999> 0.99
Accuracy (% Recovery) 100.38 ± 3.24%Within ±20% bias
Precision (% RSD) Intermediate Precision: 2.52%Within ±20% coefficient of variation
Matrix Effect Stated to be significant, necessitating the use of a deuterated ISStated to be present but insignificant after correction with deuterated IS

Disclaimer: The data presented is from separate studies analyzing different, albeit structurally related, analytes. This is not a direct head-to-head comparison but serves to illustrate the expected high performance of deuterated piperazine internal standards.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols used in the referenced studies.

Experimental Protocol for the Quantification of MNP using MNP-d4

This method was developed for the determination of the genotoxic impurity 1-methyl-4-nitrosopiperazine (MNP) in multicomponent drug products containing rifampicin.

  • Sample Preparation: Extraction with neutralization was performed to address the matrix and solvent effects from the complex drug product matrix.

  • Internal Standard: 1-nitroso-4-methylpiperazine-d4 (MNP-d4) was used as the internal standard.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Validation: The method was validated according to regulatory guidelines, evaluating specificity, accuracy, precision, limit of detection, and limit of quantification.

Experimental Protocol for the Quantification of Piperazine Designer Drugs

This method was developed for the identification and quantification of eight synthetic piperazines in blood and urine.

  • Sample Preparation: Solid Phase Extraction (SPE) on mixed-mode copolymeric columns.

  • Internal Standards: 1-benzylpiperazine-d7, 1-(3-chlorophenyl)piperazine-d8, and 1-(3-trifluoromethylphenyl)piperazine-d4 were used.

  • Instrumentation: Ultra-Fast Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UFLC-ESI-MS/MS).

  • Validation: The method was validated according to the Scientific Working Group for Forensic Toxicologists (SWGTOX) guidelines.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Add IS Extract Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Curve Calibration Curve Quantification Ratio->Curve Result Final Concentration Curve->Result

A typical bioanalytical workflow using an internal standard.

Internal_Standard_Selection cluster_IS_Type Internal Standard Type cluster_Performance Performance Characteristics Analyte Analyte of Interest (e.g., N-Methylpiperazine) Deuterated Deuterated Standard (e.g., this compound) Analyte->Deuterated Ideal Choice Analog Structural Analog (Non-deuterated) Analyte->Analog Alternative Accuracy High Accuracy Deuterated->Accuracy Precision High Precision Deuterated->Precision MatrixEffect Effective Matrix Effect Compensation Deuterated->MatrixEffect Analog->Accuracy Analog->Precision Analog->MatrixEffect Less Effective

Decision pathway for internal standard selection.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative analysis. Deuterated internal standards, such as this compound, offer superior performance by closely mimicking the behavior of the analyte, thereby providing excellent compensation for analytical variability. The available data on deuterated piperazine derivatives demonstrates their capability to achieve high levels of linearity, accuracy, and precision. For researchers aiming for the highest quality data in their analytical assays, this compound represents a scientifically sound and advantageous choice as an internal standard.

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide Using N-Methylpiperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the comparability of bioanalytical data across different studies, laboratories, or methods is a critical aspect of regulatory submission and clinical decision-making. Cross-validation of bioanalytical assays is the cornerstone of this assurance. This guide provides an objective comparison of assay performance using a deuterated internal standard, N-Methylpiperazine-d4, against a hypothetical structural analog, offering insights into best practices and data interpretation.

In the realm of bioanalytical sciences, the use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely regarded as the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Their ability to mimic the analyte of interest throughout sample preparation and analysis minimizes variability and enhances data accuracy.[3] This guide delves into the practical aspects of cross-validating an assay using this compound, comparing its performance with a non-deuterated, structurally similar internal standard.

The Critical Role of the Internal Standard in Assay Performance

An internal standard (IS) is introduced into all samples, calibrators, and quality controls (QCs) at a constant concentration to correct for variations in extraction efficiency, matrix effects, and instrument response. The ideal IS co-elutes with the analyte and exhibits similar ionization characteristics.[3]

  • Deuterated Internal Standard (e.g., this compound): By replacing some hydrogen atoms with deuterium, the molecular weight is increased without significantly altering the physicochemical properties. This allows for baseline chromatographic separation from the analyte by the mass spectrometer while ensuring nearly identical behavior during sample processing.[1]

  • Structural Analog Internal Standard: A non-labeled molecule that is chemically similar to the analyte but has a different molecular weight. While often more readily available and less expensive, its behavior may not perfectly mirror that of the analyte, potentially leading to less accurate quantification.

Comparative Performance in Assay Validation

The following tables summarize the expected performance of a hypothetical assay for the quantification of N-Methylpiperazine using either this compound or a structural analog as the internal standard. The data for this compound is based on published methodologies for similar analytes, while the data for the structural analog is illustrative of potential performance differences.[4][5]

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (Deuterated IS)Structural Analog IS (Non-Deuterated)Rationale for Performance Difference
Accuracy (% Bias) ± 5%± 15%Deuterated IS more effectively compensates for matrix effects and extraction variability.
Precision (% CV) ≤ 10%≤ 20%The near-identical chemical properties of the deuterated IS lead to more consistent analytical results.
Matrix Effect Minimal and compensatedPotential for significant and uncompensated ion suppression or enhancement.Co-elution and similar ionization of the deuterated IS corrects for matrix-induced signal variations.
Recovery Consistent between analyte and ISMay differ significantly between analyte and IS.Differences in polarity and structure can lead to differential recovery during sample extraction.

Table 2: Illustrative Cross-Validation Data (QC Samples)

QC LevelMethod with this compoundMethod with Structural Analog IS
Mean Concentration (ng/mL) / % Bias Mean Concentration (ng/mL) / % Bias
Low QC (5 ng/mL) 4.9 / -2.0%5.6 / +12.0%
Mid QC (50 ng/mL) 51.2 / +2.4%46.5 / -7.0%
**High QC (200 ng/mL)195.8 / -2.1%224.2 / +12.1%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable bioanalytical assays. The following protocols outline the key steps for an LC-MS/MS assay for N-Methylpiperazine, adaptable for use with either a deuterated or structural analog internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Methylpiperazine and the internal standard (this compound or structural analog) in a suitable solvent (e.g., methanol) to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the N-Methylpiperazine stock solution with the appropriate solvent to prepare a series of working standard solutions for spiking into the blank matrix to create calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 20 ng/mL) for spiking into all samples.[4]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: A suitable C18 column (e.g., 4.6 x 150 mm, 3 µm).[6]

  • Mobile Phase: A gradient of 10 mM ammonium formate in water (pH 9.0) and methanol is often effective.[6]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example, for 1-methyl-4-nitrosopiperazine (MNP) and MNP-d4, the transitions could be 130.1/100.1 and 134.2/104.1, respectively.[6]

Visualizing Workflows and Pathways

Clear visualization of experimental processes and the context of the analyte is essential for understanding and communication.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or Analog) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Validation Cross-Validation (Comparison of Results) Quantification->Validation

Caption: A generalized workflow for the bioanalysis of N-Methylpiperazine using an internal standard.

N-Methylpiperazine is a crucial building block in the synthesis of many pharmaceutical compounds. The following diagram illustrates its role in the synthesis of a generic active pharmaceutical ingredient (API).

Synthesis_Pathway NMP N-Methylpiperazine Intermediate1 Intermediate A NMP->Intermediate1 Reaction 1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Reaction 2 API Active Pharmaceutical Ingredient (API) Intermediate2->API Final Synthesis Step

Caption: The role of N-Methylpiperazine as a precursor in a generic API synthesis pathway.

Conclusion

The cross-validation of bioanalytical assays is a mandatory step to ensure data integrity and comparability, especially when combining data from different sources. The use of a deuterated internal standard, such as this compound, consistently demonstrates superior performance in terms of accuracy, precision, and robustness compared to non-deuterated structural analogs. While the initial investment in a SIL-IS may be higher, the long-term benefits of generating reliable and defensible data far outweigh the costs, ultimately contributing to more efficient and successful drug development programs. This guide provides a framework for understanding and implementing a scientifically sound cross-validation strategy, emphasizing the critical role of the internal standard in achieving high-quality bioanalytical results.

References

Performance of N-Methylpiperazine-d4 Analogue in Quantitative Bioanalysis: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis hinges on the selection of an appropriate internal standard. This guide provides a comprehensive overview of the performance of 1-methyl-4-nitroso-piperazine-d4 (MNP-d4), a deuterated analogue of a potential genotoxic impurity, 1-methyl-4-nitrosopiperazine (MNP). The data presented here, sourced from validated LC-MS/MS methods, demonstrates the suitability of MNP-d4 for ensuring accurate and precise quantification of MNP in pharmaceutical substances.

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they can effectively compensate for variations that may occur during sample preparation, chromatography, and ionization, leading to highly reliable results.[1][2] This guide will delve into the performance of MNP-d4, presenting key validation data and detailed experimental protocols.

Quantitative Performance of MNP-d4

The use of MNP-d4 as an internal standard allows for the development of robust and reliable bioanalytical methods for the quantification of MNP. Validated methods demonstrate excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines.[3][4]

Below is a summary of the performance characteristics of a validated LC-MS/MS method for the quantification of MNP using MNP-d4 as an internal standard.

Validation ParameterResultAcceptance Criteria
Linearity (r²) ≥0.999≥0.99
Range 0.51–48.62 ng/mL-
Accuracy (Recovery) 100.38 ± 3.24%80-120%
Precision (RSD%)
- Repeatability< 2.6%≤15% (≤20% at LLOQ)
- Intermediate Precision2.52%≤15% (≤20% at LLOQ)
Limit of Quantification (LOQ) 5 ng/mL (0.5 ppm)S/N ≥ 10

Table 1: Summary of quantitative performance data for the analysis of MNP using MNP-d4 as an internal standard. Data extracted from a validated LC-MS/MS method.[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental procedures for the quantification of MNP using MNP-d4.

Standard Solution Preparation
  • MNP-d4 Internal Standard (IS) Stock Solution (5000 µg/mL): Prepare by dissolving the certified reference standard in methanol.[3]

  • MNP-d4 IS Working Solution (1 µg/mL): Dilute the stock solution with methanol.[3]

  • MNP Stock Solution (0.1 µg/mL): Prepare by dissolving the certified reference material in methanol.[3]

  • Calibration Curve Standards (0.5–48.6 ng/mL): Prepare by serial dilution of the MNP stock solution with methanol, with each standard containing the IS at a final concentration of 20 ng/mL.[3]

Sample Preparation
  • Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask.

  • Add 1 mL of the internal standard working solution (e.g., 200 ng/mL MNP-d4 in methanol) and 7 mL of methanol.[5]

  • Sonicate for 10 minutes to ensure complete dissolution and extraction.[5]

  • Dilute to volume with methanol.[5]

  • Transfer the solution to a 15 mL centrifuge tube and centrifuge at 3000 ×g for 5 minutes.[5]

  • Filter the supernatant through a 0.22 µm PVDF membrane filter to obtain the final sample solution for LC-MS/MS analysis.[5]

LC-MS/MS Conditions
  • LC System: UHPLC system[4]

  • Column: InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) or equivalent[4]

  • Mobile Phase A: 10 mM ammonium formate in water, pH 9.0[6]

  • Mobile Phase B: Methanol[6]

  • Gradient Elution: A time-programmed gradient is used to achieve optimal separation.

  • Flow Rate: 0.5 mL/min[5]

  • Injection Volume: 5 µL[5]

  • MS System: Tandem mass spectrometer[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions:

    • MNP: 130.1 > 100.2 (quantitative), 130.1 > 58.2 (qualitative)[3]

    • MNP-d4: 134.1 > 104.1 (quantitative), 134.1 > 58.1 (qualitative)[3]

Workflow and Pathway Diagrams

Visual representations of experimental workflows and logical relationships can aid in understanding the overall process.

cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification stock_is MNP-d4 Stock Solution work_is MNP-d4 Working Solution stock_is->work_is cal_standards Calibration Standards work_is->cal_standards extraction Extraction with IS work_is->extraction stock_analyte MNP Stock Solution stock_analyte->cal_standards calibration_curve Calibration Curve Generation cal_standards->calibration_curve sample Sample Weighing sample->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration centrifuge->filter lc UHPLC Separation filter->lc Inject ms Tandem MS Detection (MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Analyte/IS Peak Area Ratio integration->ratio quantification Concentration Calculation ratio->quantification calibration_curve->quantification

Caption: Bioanalytical workflow for the quantification of MNP using MNP-d4.

Analyte Analyte (MNP) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (MNP-d4) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Variability MS_Ionization MS Ionization LC_Separation->MS_Ionization Variability MS_Detection MS Detection MS_Ionization->MS_Detection Variability Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Result Accurate Quantification Ratio->Result Correction

Caption: Role of the internal standard in correcting for analytical variability.

References

Navigating the Quality Landscape of N-Methylpiperazine-d4: A Guide to Certificate of Analysis Requirements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, a thorough understanding of the quality parameters detailed in a Certificate of Analysis (CoA) is paramount. This guide provides a comprehensive comparison of the essential analytical requirements for N-Methylpiperazine-d4, a common building block and internal standard in pharmaceutical research. By delving into the experimental data and methodologies, this document aims to empower users to critically evaluate and select material that meets the stringent quality demands of their applications.

Key Quality Attributes: A Comparative Summary

A typical Certificate of Analysis for this compound will present data on a range of quality attributes. The following table summarizes these key parameters and provides a comparison of typical specifications.

ParameterTypical SpecificationAlternative SpecificationTest Method
Identity
AppearanceClear, colorless to light yellow liquid-Visual Inspection
¹H NMR SpectrumConsistent with the structure of this compound-Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass SpectrumConforms to the expected molecular weight and isotopic distribution-Mass Spectrometry (MS)
Purity
Isotopic Purity (Atom % D)≥ 98.0%≥ 99.0%Mass Spectrometry (e.g., GC-MS, LC-MS)
Chemical Purity by GC≥ 98.0%≥ 99.5%Gas Chromatography (GC) with Flame Ionization Detection (FID)
Impurities
Residual SolventsMeets USP <467> requirementsTighter, project-specific limitsHeadspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Elemental ImpuritiesMeets USP <232>/<233> requirementsTighter, project-specific limitsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Water Content (Karl Fischer)≤ 0.5%≤ 0.1%Karl Fischer Titration
Physicochemical Properties
Refractive IndexReport value (e.g., ~1.466)-Refractometry

In-Depth Experimental Protocols

The reliability of the data presented on a CoA is directly linked to the robustness of the analytical methodologies employed. Below are detailed protocols for the key experiments cited.

Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with either gas chromatography (GC) or liquid chromatography (LC) is utilized. Electrospray ionization (ESI) is a common technique for LC-MS analysis.

  • Analysis: The sample is introduced into the mass spectrometer, and the instrument measures the mass-to-charge ratio (m/z) of the molecular ions.

  • Data Interpretation: The relative intensities of the ion corresponding to this compound and its isotopologues (containing fewer than four deuterium atoms) are measured. The isotopic purity (Atom % D) is calculated based on the relative abundance of these ions, often after correction for the natural isotopic abundance of other elements in the molecule.[1][2][3][4]

Chemical Purity Assessment by Gas Chromatography (GC)

Objective: To quantify the percentage of this compound relative to other volatile organic impurities.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. The choice of capillary column (e.g., DB-17) is critical for achieving good separation of potential impurities.[5][6]

  • Analysis: A small volume of the sample is injected into the GC. The compounds are separated based on their boiling points and interaction with the column's stationary phase. The FID detects the organic compounds as they elute from the column.

  • Data Interpretation: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.

Residual Solvent Analysis (USP <467>)

Objective: To identify and quantify any residual organic solvents that may be present from the manufacturing process.[7][8][9][10][11]

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent and placed in a headspace vial.

  • Instrumentation: A headspace gas chromatograph coupled with a mass spectrometer (HS-GC-MS) is the standard instrument.

  • Analysis: The vial is heated to volatilize the residual solvents, and the vapor is injected into the GC-MS system for separation and identification.

  • Data Interpretation: The detected solvents are identified by their mass spectra and quantified against certified reference standards. The results are compared to the limits set forth in USP General Chapter <467> for Class 1, 2, and 3 solvents.[7][10][11]

Elemental Impurity Analysis (USP <232>/<233>)

Objective: To detect and quantify trace amounts of elemental impurities that may have been introduced during the manufacturing process.[12][13][14][15][16]

Methodology:

  • Sample Preparation: The this compound sample is typically digested using a microwave-assisted acid digestion to bring the elemental impurities into solution.

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to measure multiple elements simultaneously.

  • Analysis: The digested sample solution is introduced into the ICP-MS. The elements are ionized in the plasma and detected by the mass spectrometer.

  • Data Interpretation: The concentrations of the target elements (e.g., lead, arsenic, cadmium, mercury) are determined and compared against the permissible daily exposure (PDE) limits defined in USP General Chapter <232>.[12][13][14]

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the analytical process for ensuring the quality of this compound.

Quality_Control_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_impurities Impurity Profiling Appearance Visual Appearance Final_CoA Certificate of Analysis Generation Appearance->Final_CoA NMR ¹H NMR NMR->Final_CoA MS_Identity Mass Spec MS_Identity->Final_CoA Isotopic_Purity Isotopic Purity (MS) Isotopic_Purity->Final_CoA Chemical_Purity Chemical Purity (GC) Chemical_Purity->Final_CoA Residual_Solvents Residual Solvents (HS-GC-MS) Residual_Solvents->Final_CoA Elemental_Impurities Elemental Impurities (ICP-MS) Elemental_Impurities->Final_CoA Water_Content Water Content (KF) Water_Content->Final_CoA Start This compound Sample Start->Appearance Start->NMR Start->MS_Identity Start->Isotopic_Purity Start->Chemical_Purity Start->Residual_Solvents Start->Elemental_Impurities Start->Water_Content

Caption: Quality control workflow for this compound analysis.

Isotopic_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dilute sample in volatile solvent Analysis Inject into GC/LC-HRMS Prep->Analysis Data Measure relative intensities of isotopologues Analysis->Data Calculation Calculate Atom % D Data->Calculation Result Isotopic Purity Value Calculation->Result

Caption: Workflow for isotopic purity determination by mass spectrometry.

References

The Analytical Edge: A Comparative Guide to N-Methylpiperazine-d4 and N-Methylpiperazine-d8 as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis by mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. For the quantification of N-methylpiperazine, a common building block in many pharmaceutical compounds, its deuterated analogs, N-Methylpiperazine-d4 and N-Methylpiperazine-d8, are frequently employed. This guide provides a comprehensive comparison of these two internal standards, supported by established principles of stable isotope-labeled internal standards and general experimental protocols for their evaluation.

Theoretical Comparison and Key Considerations

The key difference between this compound and N-Methylpiperazine-d8 lies in the number of deuterium atoms incorporated into the molecule. This seemingly small distinction can have implications for several aspects of analytical performance.

Isotope Effect and Chromatographic Co-elution:

A potential challenge with deuterated internal standards is the "isotope effect," which can lead to slight differences in physicochemical properties between the analyte and the internal standard.[3][4] This can manifest as a chromatographic separation, where the deuterated compound may elute slightly earlier than the non-labeled analyte. The magnitude of this effect can be influenced by the number and position of the deuterium labels. A greater number of deuterium atoms, as in N-Methylpiperazine-d8, might theoretically lead to a more pronounced isotope effect compared to the d4 version. Ideally, the internal standard should co-elute perfectly with the analyte to ensure they experience the same degree of matrix effects.[5]

Mass Shift and Spectral Interference:

A sufficient mass difference between the analyte and the internal standard is crucial to prevent spectral overlap from the natural isotopic abundance of the analyte.[3] Both this compound (mass increase of 4 Da) and N-Methylpiperazine-d8 (mass increase of 8 Da) provide a significant mass shift, minimizing the risk of interference.

Stability of Deuterium Labels:

The stability of the deuterium labels is critical for accurate quantification. Deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their replacement with protons from the solvent or matrix.[5] For N-methylpiperazine, labeling on the piperazine ring carbons is generally stable. Both d4 and d8 variants, when synthesized correctly with labels on the ring, are expected to exhibit good stability.

Performance Data Summary

As no direct comparative experimental data for this compound versus N-Methylpiperazine-d8 could be located, the following table presents a generalized comparison based on the principles of using deuterated internal standards. This table highlights the expected performance characteristics that should be evaluated when selecting an internal standard.

Performance ParameterThis compoundN-Methylpiperazine-d8Key Considerations
Chromatographic Co-elution with Analyte Potentially closer co-elution due to a smaller isotope effect.May exhibit a slightly greater retention time difference from the analyte.Perfect co-elution is ideal for optimal compensation of matrix effects.[5]
Mass Separation from Analyte Sufficient (4 Da shift)Excellent (8 Da shift)A mass shift of at least 3 Da is generally recommended to avoid isotopic overlap.[3]
Potential for Isotopic Crosstalk LowVery LowHigher deuteration further reduces any potential contribution to the analyte signal.
Susceptibility to Matrix Effects Designed to compensate for matrix effects.[3]Designed to compensate for matrix effects.[3]Co-elution is the critical factor for effective compensation.
Precision and Accuracy Expected to provide high precision and accuracy.Expected to provide high precision and accuracy.Dependent on method validation and co-elution with the analyte.

Experimental Protocols

To definitively determine the superior internal standard for a specific application, a head-to-head comparison should be performed during method development and validation. The following outlines a general experimental protocol for such a comparison.

Protocol: Comparative Evaluation of this compound and N-Methylpiperazine-d8

1. Objective:

To assess and compare the performance of this compound and N-Methylpiperazine-d8 as internal standards for the quantification of N-methylpiperazine in a relevant biological matrix (e.g., plasma, urine) by LC-MS/MS.

2. Materials:

  • N-methylpiperazine analytical standard

  • This compound

  • N-Methylpiperazine-d8

  • Control biological matrix from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

3. Methodology:

  • Stock and Working Solutions: Prepare individual stock solutions of the analyte and both internal standards. Prepare separate sets of calibration standards and quality control (QC) samples, one set using this compound and the other using N-Methylpiperazine-d8.

  • Sample Preparation: Implement a suitable sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Spike the appropriate internal standard into all samples (calibrators, QCs, and blanks) before extraction.

  • LC-MS/MS Analysis: Develop a selective LC-MS/MS method for the detection and quantification of N-methylpiperazine and the two deuterated internal standards. Monitor for co-elution of the analyte with each internal standard.

  • Validation Parameters: Evaluate the following parameters for each internal standard:

    • Linearity and Range: Determine the calibration curve range and assess the linearity using a weighted linear regression.

    • Precision and Accuracy: Analyze replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte and internal standard in post-extraction spiked matrix samples to that in a neat solution.[6] The internal standard-normalized matrix factor should be calculated for each source of the matrix.

    • Recovery: Determine the extraction efficiency of the analyte and each internal standard.

4. Data Analysis:

Compare the validation results obtained with this compound and N-Methylpiperazine-d8. The internal standard that provides better precision, accuracy, and more consistent compensation for matrix effects across different matrix lots should be selected.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the evaluation and use of an internal standard in a quantitative bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_start Biological Sample spike_is Spike with Internal Standard (d4 or d8) prep_start->spike_is extraction Extraction (e.g., Protein Precipitation, LLE, SPE) spike_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification validation Method Validation (Precision, Accuracy, Matrix Effect) quantification->validation result Quantitative Result quantification->result Final Concentration

References

Assessing the Kinetic Isotope Effect of N-Methylpiperazine-d4 in Metabolism Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, optimizing a drug candidate's metabolic profile is a critical step toward improving its pharmacokinetic properties and overall therapeutic window. One established strategy to modulate metabolism is the site-specific incorporation of deuterium, a stable isotope of hydrogen. This guide provides a comprehensive comparison of N-Methylpiperazine and its deuterated analog, N-Methylpiperazine-d4, focusing on the kinetic isotope effect (KIE) in the context of drug metabolism.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1] In drug metabolism, the substitution of hydrogen with deuterium at a metabolic "soft spot" can significantly slow down the rate of enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes.[2][3][4] This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond.[5] By retarding metabolism at a specific site, deuteration can lead to improved pharmacokinetic profiles, such as increased plasma exposure and half-life, potentially allowing for lower or less frequent dosing.[6][7][8][9]

N-Methylpiperazine is a common structural motif in many pharmaceuticals.[4][10] The N-methyl group is a well-known site of oxidative metabolism, primarily through N-demethylation mediated by CYP enzymes.[7][9][11][12] Therefore, deuteration of this methyl group to create this compound is a rational approach to investigate the kinetic isotope effect and its potential to enhance the metabolic stability of drug candidates containing this moiety.

Comparative In Vitro Metabolic Stability

To assess the impact of deuteration on the metabolic stability of N-Methylpiperazine, in vitro assays using human liver microsomes are typically employed. These assays measure the rate of disappearance of the parent compound over time.

Expected Outcome: Based on the principles of the kinetic isotope effect and data from analogous compounds, this compound is expected to exhibit significantly greater metabolic stability compared to its non-deuterated counterpart.[6][7][13] The cleavage of the C-D bond in the N-methyl group is anticipated to be the rate-limiting step in its metabolism, leading to a slower rate of N-demethylation.

Table 1: Hypothetical In Vitro Metabolic Stability Data

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Kinetic Isotope Effect (KIE) on CLint (kH/kD)
N-Methylpiperazine3023.1\multirow{2}{*}{2.5}
This compound759.2

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine and compare the metabolic stability of N-Methylpiperazine and this compound in human liver microsomes.

Materials:

  • N-Methylpiperazine and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound (N-Methylpiperazine and this compound) in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound at a final concentration of 1 µM with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plates to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound. The KIE is calculated as the ratio of the CLint of the non-deuterated compound to the deuterated compound.[1][14][15]

Diagram 1: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_comp Prepare Test Compound (1 µM final) pre_inc Pre-incubate Compound + HLM (37°C, 5 min) prep_comp->pre_inc prep_hlm Prepare Human Liver Microsomes (0.5 mg/mL) prep_hlm->pre_inc start_rxn Initiate with NADPH pre_inc->start_rxn inc_time Incubate at 37°C start_rxn->inc_time quench Quench at Time Points (0, 5, 15, 30, 60 min) inc_time->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Metabolic Pathway and Metabolite Identification

The primary metabolic pathway for N-Methylpiperazine is expected to be N-demethylation, catalyzed by CYP enzymes, to form piperazine. Other potential minor pathways could include ring oxidation. For this compound, the rate of N-demethylation is expected to be significantly reduced due to the kinetic isotope effect.

Metabolite Identification Protocol

Objective: To identify the major metabolites of N-Methylpiperazine and this compound.

Procedure:

  • Follow the in vitro incubation procedure described above, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

  • After quenching and centrifugation, analyze the supernatant using a high-resolution LC-MS/MS system.

  • Compare the chromatograms of the incubated samples with control samples (without NADPH) to identify potential metabolites.

  • Characterize the structure of the metabolites based on their accurate mass, fragmentation patterns, and comparison with authentic standards if available.

Diagram 2: N-Methylpiperazine Metabolism and the Kinetic Isotope Effect

G cluster_nmp N-Methylpiperazine cluster_nmpd4 This compound cluster_metabolite Metabolite NMP N-Methylpiperazine (C₅H₁₂N₂) CYP CYP Enzymes (e.g., CYP2C19, CYP1A2, CYP3A4) NMP->CYP Fast N-demethylation (C-H bond cleavage) NMP_d4 This compound (C₅H₈D₄N₂) NMP_d4->CYP Slow N-demethylation (C-D bond cleavage) Metabolite Piperazine (C₄H₁₀N₂) CYP->Metabolite

Caption: Proposed metabolic pathway and the impact of deuteration.

Comparative In Vivo Pharmacokinetics

To translate the in vitro findings into a more physiologically relevant context, in vivo pharmacokinetic studies in a suitable animal model, such as rats, are essential.

Expected Outcome: Following oral administration, this compound is expected to exhibit a higher plasma concentration (Cmax), a larger area under the curve (AUC), and a longer half-life (t½) compared to N-Methylpiperazine. This is a direct consequence of its reduced first-pass metabolism in the liver.

Table 2: Hypothetical In Vivo Pharmacokinetic Data in Rats (Oral Administration)

ParameterN-MethylpiperazineThis compound% Change
Cmax (ng/mL)500750+50%
Tmax (h)0.50.75+50%
AUC₀₋t (ng·h/mL)15003300+120%
t½ (h)2.55.0+100%
CL/F (mL/h/kg)667303-55%

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

In Vivo Pharmacokinetic Study Protocol in Rats

Objective: To compare the pharmacokinetic profiles of N-Methylpiperazine and this compound in rats following oral administration.

Materials:

  • N-Methylpiperazine and this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight prior to dosing.

  • Administer a single oral dose of either N-Methylpiperazine or this compound (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[3][4]

  • Centrifuge the blood samples to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the plasma concentrations of the parent compounds and their major metabolite (piperazine) using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance) using appropriate software.[6]

Diagram 3: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis fasting Fast Rats dosing Oral Administration (10 mg/kg) fasting->dosing blood_collection Blood Collection (Multiple Time Points) dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Store at -80°C plasma_sep->storage lcms_analysis LC-MS/MS Analysis storage->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation lcms_analysis->pk_calc

Caption: Workflow for the in vivo pharmacokinetic study in rats.

Conclusion

The strategic deuteration of the N-methyl group in N-Methylpiperazine to form this compound is predicted to have a significant impact on its metabolic profile. The kinetic isotope effect is expected to substantially reduce the rate of N-demethylation, leading to increased metabolic stability in vitro and enhanced plasma exposure in vivo. This comparative guide provides a framework for researchers to assess the potential benefits of deuteration for drug candidates containing the N-Methylpiperazine moiety. The provided experimental protocols offer a starting point for conducting the necessary studies to confirm these expected outcomes and to support the development of more metabolically robust therapeutics.

References

Comparative analysis of N-Methylpiperazine-d4 from different vendors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Methylpiperazine-d4

In the landscape of stable isotope-labeled compounds, this compound serves as a critical internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The quality and purity of this reagent are paramount for generating accurate and reproducible experimental data. This guide provides a comparative analysis of this compound offered by prominent vendors, focusing on key quality attributes to aid researchers in making informed procurement decisions.

While lot-specific Certificates of Analysis (CoAs) providing precise quantitative data are not always publicly accessible, this guide consolidates the typically stated specifications from several major suppliers. The data presented in the tables below is representative of the quality standards advertised by these companies. For mission-critical applications, it is strongly recommended to request a lot-specific CoA from the vendor prior to purchase.

Quantitative Data Summary

The following tables summarize the key quality parameters for this compound from various vendors based on their online product descriptions.

Table 1: General Specifications

VendorProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
LGC Standards CDN-D-5877343864-02-8C₅D₄H₈N₂104.19
CDN Isotopes D-5877343864-02-8C₅D₄H₈N₂104.19
Alfa Chemistry 343864-02-8343864-02-8C₅H₈D₄N₂104.19
MedChemExpress HY-78871S2343864-02-8C₅H₈D₄N₂104.19

Table 2: Purity and Isotopic Enrichment

VendorChemical Purity (Typical)Isotopic Enrichment (atom % D) (Typical)Analytical Method(s) Stated
LGC Standards ≥ 98%[1]≥ 98%[1]Not specified on product page
CDN Isotopes ≥ 98%[2]≥ 98%[2]Not specified on product page
Alfa Chemistry ≥ 98%Information not readily availableNot specified on product page
MedChemExpress Information not readily availableInformation not readily availableNMR, GC-MS, LC-MS (for use as internal standard)

Note: The data in the table above is based on the general specifications provided by the vendors on their websites and may not reflect the exact values of a specific lot.

Experimental Protocols

The determination of chemical purity and isotopic enrichment of this compound is typically performed using a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the key experiments.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate and quantify volatile impurities in the this compound sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of the sample, dissolved in a suitable solvent (e.g., dichloromethane or methanol), is injected into the GC.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan data is acquired to identify impurities by comparing their mass spectra to a library (e.g., NIST). The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all detected compounds.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

This method quantifies the percentage of deuterium atoms in the this compound molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-TOF MS or GC-MS).

  • Sample Introduction: The sample can be introduced directly via an infusion pump or after chromatographic separation.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for LC-MS, while electron ionization (EI) is used for GC-MS.

  • Data Acquisition: High-resolution mass spectra are acquired over the m/z range of the molecular ion of this compound and its isotopologues.

  • Data Analysis: The relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species are measured. The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule and assessing its purity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • ¹H NMR: The ¹H NMR spectrum is used to identify and quantify any residual non-deuterated N-Methylpiperazine. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule and can be used to identify carbon-containing impurities.

  • Quantitative NMR (qNMR): For a precise purity assessment, a certified internal standard with a known concentration is added to the sample. The purity of the this compound is determined by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the analysis of this compound.

Experimental_Workflow Overall Experimental Workflow for this compound Analysis cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Prep Sample Preparation (Dissolution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS LCMS LC-MS Analysis Prep->LCMS NMR NMR Analysis Prep->NMR ChemPurity Chemical Purity Determination GCMS->ChemPurity IsoEnrich Isotopic Enrichment Determination LCMS->IsoEnrich NMR->ChemPurity StructConfirm Structural Confirmation NMR->StructConfirm

Caption: Overall workflow for the analysis of this compound.

Purity_Analysis_Logic Logic for Purity and Isotopic Enrichment Assessment start Start Analysis gcms Perform GC-MS start->gcms lcms Perform LC-MS start->lcms nmr Perform NMR start->nmr chem_pure_check Chemical Purity ≥ 98%? gcms->chem_pure_check iso_enrich_check Isotopic Enrichment ≥ 98%? lcms->iso_enrich_check struct_confirm_check Structure Confirmed? nmr->struct_confirm_check chem_pure_check->iso_enrich_check Yes fail Product Fails Specifications chem_pure_check->fail No iso_enrich_check->struct_confirm_check Yes iso_enrich_check->fail No pass Product Meets Specifications struct_confirm_check->pass Yes struct_confirm_check->fail No

Caption: Decision logic for assessing the quality of this compound.

References

A Comparative Guide to the Characterization of N-Methylpiperazine and its Deuterated Analog, N-Methylpiperazine-d4, using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical techniques used to characterize N-Methylpiperazine and its deuterated form, N-Methylpiperazine-d4. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful methods for structural elucidation and confirmation. This document outlines the expected and observed spectral data, offering insights into the effects of isotopic labeling.

Introduction to N-Methylpiperazine and its Deuterated Analog

N-Methylpiperazine is a common building block in organic synthesis, particularly in the pharmaceutical industry. Its deuterated analog, this compound, specifically N-Methylpiperazine-3,3,5,5-d4, is a valuable tool in mechanistic studies, as an internal standard in quantitative analysis, and for tracing metabolic pathways. The substitution of four protons with deuterium atoms at the 3 and 5 positions of the piperazine ring leads to predictable and informative differences in their NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the structure and electronic environment of a molecule.

¹H NMR Spectroscopy

In ¹H NMR, the substitution of protons with deuterium atoms results in the disappearance of signals corresponding to the deuterated positions.

Table 1: Comparative ¹H NMR Spectral Data of N-Methylpiperazine and this compound (Predicted)

CompoundProton AssignmentChemical Shift (δ) ppm (in CDCl₃)MultiplicityIntegration
N-MethylpiperazineH-2, H-6~2.45t4H
H-3, H-5~2.65t4H
N-CH₃~2.29s3H
NH~1.7br s1H
This compoundH-2, H-6~2.45s4H
H-3, H-5Signal Absent--
N-CH₃~2.29s3H
NH~1.7br s1H

Note: The multiplicity of the H-2 and H-6 protons in this compound is predicted to be a singlet due to the absence of coupling with the deuterons at the adjacent positions.

¹³C NMR Spectroscopy

In ¹³C NMR, the carbons attached to deuterium atoms will exhibit a characteristic triplet multiplicity due to coupling with the deuterium nucleus (spin I=1). The chemical shift of these carbons will also be slightly shifted upfield.

Table 2: Comparative ¹³C NMR Spectral Data of N-Methylpiperazine and this compound (Predicted)

CompoundCarbon AssignmentChemical Shift (δ) ppm (in CDCl₃)Multiplicity (Proton Decoupled)
N-MethylpiperazineC-2, C-6~55.2s
C-3, C-5~46.1s
N-CH₃~46.0s
This compoundC-2, C-6~55.2s
C-3, C-5Slightly upfield of 46.1t (due to ¹J C-D coupling)
N-CH₃~46.0s

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The molecular weight of this compound is higher than that of N-Methylpiperazine by approximately 4 Da, corresponding to the four deuterium atoms. This results in a shift of the molecular ion peak in the mass spectrum. The fragmentation patterns are also affected by the presence of deuterium, which can be useful in identifying the location of the label.

Table 3: Comparative Mass Spectrometry Data of N-Methylpiperazine and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z)
N-MethylpiperazineC₅H₁₂N₂100.16101.158, 70, 84
This compoundC₅H₈D₄N₂104.19105.162, 74, 88

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use a standard electron ionization source (70 eV).

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the characterization of N-Methylpiperazine and its deuterated analog.

G cluster_sample Sample cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation N-Methylpiperazine N-Methylpiperazine 1H_NMR ¹H NMR N-Methylpiperazine->1H_NMR 13C_NMR ¹³C NMR N-Methylpiperazine->13C_NMR EI_MS EI-MS N-Methylpiperazine->EI_MS This compound This compound This compound->1H_NMR This compound->13C_NMR This compound->EI_MS Structure_Confirmation Structure Confirmation 1H_NMR->Structure_Confirmation Isotopic_Purity Isotopic Purity Assessment 1H_NMR->Isotopic_Purity 13C_NMR->Structure_Confirmation EI_MS->Structure_Confirmation Fragmentation_Analysis Fragmentation Analysis EI_MS->Fragmentation_Analysis

Caption: Workflow for NMR and MS characterization.

Signaling Pathway of Structural Information

The following diagram illustrates how the different analytical techniques provide specific pieces of structural information.

G cluster_techniques Analytical Techniques cluster_info Structural Information Molecule Molecule 1H_NMR ¹H NMR Molecule->1H_NMR 13C_NMR ¹³C NMR Molecule->13C_NMR Mass_Spec Mass Spectrometry Molecule->Mass_Spec Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment Deuteration_Site Site of Deuteration 1H_NMR->Deuteration_Site Carbon_Backbone Carbon Backbone 13C_NMR->Carbon_Backbone Molecular_Weight Molecular Weight Mass_Spec->Molecular_Weight Fragmentation Fragmentation Pattern Mass_Spec->Fragmentation Mass_Spec->Deuteration_Site

Caption: Information flow from technique to structure.

Conclusion

The characterization of N-Methylpiperazine and its deuterated analog, this compound, by NMR and mass spectrometry reveals distinct and predictable differences. The absence of specific proton signals and the presence of carbon-deuterium coupling in the NMR spectra, along with the mass shift in the mass spectrum, provide unequivocal evidence of successful deuteration and confirm the location of the isotopic labels. These techniques are indispensable for verifying the identity and purity of such isotopically labeled compounds, which are crucial for a wide range of applications in scientific research and drug development.

The Gold Standard: Justifying the Use of Deuterated Analogs as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated analogs with other common internal standards, supported by experimental data, to justify their widespread use as the gold standard in the field.

The primary role of an internal standard (IS) is to compensate for analytical variability that can occur during sample preparation, injection, and analysis. An ideal internal standard co-elutes with the analyte of interest and experiences the same variations in extraction recovery, matrix effects, and instrument response.[1] By adding a known amount of the internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, thereby correcting for these potential errors.[2]

The Superiority of Deuterated Internal Standards

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium (²H).[3] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[4] This near-identity is the foundation of their superior performance compared to other types of internal standards, such as structural analogs.[5]

Key Advantages of Deuterated Internal Standards:
  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in mass spectrometry.[6] Because a deuterated internal standard has virtually identical chromatographic and ionization behavior to the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[7]

  • Compensation for Extraction and Instrumental Variability: A deuterated IS will have nearly the same recovery as the analyte during sample preparation steps like protein precipitation or solid-phase extraction. It also accounts for variations in injection volume and instrument drift over an analytical run.[3]

  • Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative assays.[4] This leads to more reliable and reproducible data, which is crucial for regulatory submissions and confident decision-making in drug development.[6]

Comparative Performance Data

Experimental data consistently demonstrates the superior performance of deuterated internal standards over structural analogs. A structural analog is a compound with a similar, but not identical, chemical structure to the analyte. While more cost-effective, their different physicochemical properties can lead to dissimilar behavior during analysis.[5]

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardKey Findings
Accuracy (Mean Bias) 100.3%[1]96.8%[1]The deuterated IS shows a mean bias closer to the true value, indicating higher accuracy.[1]
Precision (Coefficient of Variation - CV%) 2.7% - 5.7%[4]7.6% - 9.7%[4]The lower CV% with the deuterated IS demonstrates significantly better precision and reproducibility.[4]
Matrix Effect Compensation HighVariableThe near-identical properties of the deuterated IS ensure it effectively tracks and corrects for matrix-induced signal variations. Structural analogs may be affected differently by the matrix, leading to inaccurate results.

Comparison with ¹³C-Labeled Internal Standards

While deuterated standards are the most common type of SIL-IS due to their cost-effectiveness, internal standards labeled with carbon-13 (¹³C) are considered by some to be a superior choice, albeit at a higher cost.

FeatureDeuterated (²H) Internal Standard¹³C-Labeled Internal Standard
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect), eluting slightly earlier than the analyte.Typically co-elutes perfectly with the analyte.
Isotopic Stability Deuterium atoms in certain chemical positions can be susceptible to back-exchange with hydrogen from the solvent or matrix.[8]¹³C labels are highly stable and not prone to exchange.
Cost & Availability Generally more readily available and less expensive.[8]Often more expensive and may require custom synthesis.

For most applications, a carefully selected deuterated internal standard provides excellent performance. However, for assays where the highest level of accuracy is required and potential chromatographic shifts or isotopic instability are concerns, a ¹³C-labeled standard may be a better, though more expensive, alternative.

Experimental Protocols

The following provides a generalized workflow for a typical quantitative bioanalytical assay using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).

  • Add Internal Standard: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.

  • Vortex: Briefly vortex the sample to ensure homogeneity.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to the sample.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and organic mobile phase (e.g., 0.1% formic acid in acetonitrile) is typically employed to achieve separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common technique.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

    • The concentrations of the analyte in the unknown samples are then calculated from their peak area ratios using the regression equation of the calibration curve.

Mandatory Visualizations

G Logical Justification for Deuterated Internal Standard Use A Goal: Accurate & Precise Quantification B Challenge: Analytical Variability A->B C Solution: Internal Standardization B->C D Ideal IS Properties: - Identical Physicochemical Behavior - Co-elution - Different Mass C->D E Deuterated Analog: - Nearly Identical Properties - Co-elutes (with minor shifts) - Different Mass (²H vs ¹H) C->E D->E Best Fit F Outcome: - Correction for Matrix Effects - Correction for Recovery Variability - Improved Accuracy & Precision E->F

Caption: Logical flow for selecting a deuterated internal standard.

G Experimental Workflow for Bioanalysis with a Deuterated IS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with Deuterated IS A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Calculate Peak Area Ratio (Analyte / IS) H->I J Quantify using Calibration Curve I->J

References

Safety Operating Guide

Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Methylpiperazine-d4, a deuterated analog of N-Methylpiperazine, emphasizing operational integrity and regulatory compliance. The disposal protocols for the deuterated form are identical to those for its non-deuterated counterpart, N-Methylpiperazine, due to their shared chemical hazards.

Hazard Profile and Safety Precautions

N-Methylpiperazine is classified as a hazardous substance, requiring careful handling. It is a flammable liquid and vapor, causes severe skin burns and eye damage, may induce an allergic skin reaction, and is harmful or toxic if inhaled.[1][2] Vapors can form explosive mixtures with air upon intense warming.[1] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the appropriate PPE:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear suitable protective, flame-retardant, and antistatic clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation, use a self-contained breathing apparatus.

Quantitative Data Summary

For logistical and transportation purposes, the following data, primarily for the non-deuterated N-Methylpiperazine, is critical.

PropertyValue
UN Number 2734[2][3]
UN Proper Shipping Name AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.[3]
Transport Hazard Class 8 (Corrosive)[3][4]
Subsidiary Hazard Class 3 (Flammable)[4]
Packing Group II[4]
Boiling Point 138 °C / 280 °F[1]
Density 0.903 g/mL at 25 °C[1]
Autoignition Temperature 320 °C / 608 °F[4]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted through an approved waste disposal plant and in strict accordance with all local, state, and national regulations.[1][3]

1. Waste Collection:

  • Dedicated Containers: Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.

  • No Mixing: Do not mix this compound waste with other chemicals or solvents.[1] This prevents potentially hazardous reactions.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazard symbols (e.g., flammable, corrosive).

2. Storage Pending Disposal:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ignition Sources: Keep the storage area free from heat, sparks, open flames, and any other potential sources of ignition.[1][4]

  • Compatibility: Do not store near incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

3. Arranging for Disposal:

  • Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Maintain accurate records of the waste generated, including quantity and date.

4. Empty Container Management:

  • Handle empty containers with care, as they may contain flammable residual vapors.[2]

  • Rinse empty containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Consult with your EHS office for specific procedures on managing decontaminated containers.

Emergency Procedures: Accidental Spills

In the event of a spill, immediate and precise action is required to mitigate risks.

1. Immediate Response:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.[3]

  • Remove all sources of ignition.[4][5]

2. Spill Containment and Cleanup:

  • Wear the appropriate PPE as detailed above.

  • Use non-sparking tools and explosion-proof equipment for cleanup.[2][3][4]

  • Contain the spill using an inert, absorbent material such as clay, diatomaceous earth, or a commercial chemical absorbent.[1][2][5] Do not use combustible materials.

  • Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3][5]

  • Clean the affected area thoroughly.

3. Reporting:

  • Report the spill to your laboratory supervisor and EHS department immediately.

  • Spills or uncontrolled discharges into watercourses must be reported to the appropriate regulatory body.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the this compound disposal process.

G start This compound Waste Generated collect Collect in Designated, Labeled Waste Container start->collect check_full Is Container Full? collect->check_full check_full->collect No seal Securely Seal Container check_full->seal Yes store Store in Cool, Ventilated Area Away from Ignition Sources seal->store arrange_pickup Arrange Pickup by Approved Waste Disposal Service store->arrange_pickup disposal Final Disposal at Approved Facility arrange_pickup->disposal spill Spill Occurs spill_ppe Wear Appropriate PPE spill->spill_ppe spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect and Place in Sealed Container for Disposal spill_contain->spill_collect spill_collect->store

Caption: Workflow for routine disposal and emergency spill management of this compound waste.

References

Comprehensive Safety and Handling Guide for N-Methylpiperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of N-Methylpiperazine-d4. The procedures outlined are based on established best practices for handling piperazine derivatives and are intended for use by trained research, scientific, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile rubber gloves with a minimum thickness of 0.11 mm.[3][5]Provides a barrier against direct skin contact. Gloves should be inspected before each use and changed frequently, especially after direct contact.
Body Protection A flame-retardant and chemical-resistant lab coat or apron.[3]Prevents contamination of personal clothing and protects against splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside a certified chemical fume hood or if there is a risk of generating aerosols or vapors.[3][4]Protects against inhalation of harmful vapors.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound. All handling procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]

    • Assemble and inspect all necessary PPE as specified in Table 1.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Ensure the work area is clean and free of incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][6]

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Ground and bond containers and receiving equipment to prevent static discharge.[6]

    • Use only non-sparking tools.[1][6]

    • Avoid direct contact with the skin and eyes.[1]

    • Avoid inhalation of vapors.[1]

    • Do not eat, drink, or smoke in the handling area.[1][6]

    • Keep the container tightly closed when not in use.[1][6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Clean the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

Diagram 1: Safe Handling Workflow

prep Preparation handling Handling prep->handling Proceed when ready post_handling Post-Handling handling->post_handling After completion disposal Waste Disposal post_handling->disposal Segregate waste

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

Exposure TypeProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]
Spill Evacuate the area. Remove all sources of ignition.[7] Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Protocol: Chemical Waste Disposal

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., flammable, corrosive), and the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Diagram 2: Chemical Waste Disposal Logic

start Generate Chemical Waste segregate Segregate Waste start->segregate label Label Container segregate->label store Store in Designated Area label->store dispose Dispose via EHS store->dispose

Caption: Logical flow for the proper disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.